Product packaging for Mito-tempol(Cat. No.:)

Mito-tempol

Cat. No.: B10769554
M. Wt: 570.5 g/mol
InChI Key: AIQMYWZQFQQTIQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Mito-tempol is a groundbreaking, mitochondria-specific superoxide dismutase (SOD) mimetic and potent antioxidant, strategically designed to mitigate oxidative damage at its primary cellular source. This cell-permeable compound is chemically engineered by conjugating the nitroxide tempol to the lipophilic triphenylphosphonium (TPP) cation, which drives its accumulation within the mitochondrial matrix (driven by the large negative membrane potential, Δψm), achieving concentrations 100- to 1000-fold higher than in the cytosol. Its primary research value lies in its ability to catalytically scavenge superoxide anions and other reactive oxygen species (ROS) directly at the site of their greatest production, the mitochondrial electron transport chain. This targeted action makes this compound an indispensable pharmacological tool for investigating the role of mitochondrial oxidative stress in a wide array of disease models, including neurodegenerative disorders (e.g., Alzheimer's, Parkinson's), ischemia-reperfusion injury, metabolic syndromes, and the aging process itself. By precisely reducing mitochondrial ROS, researchers can elucidate signaling pathways involving redox biology, assess the contribution of oxidative damage to apoptosis and inflammation (e.g., NLRP3 inflammasome activation), and evaluate potential therapeutic strategies aimed at preserving mitochondrial function and promoting cellular longevity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H41BrNO2P B10769554 Mito-tempol

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C31H41BrNO2P

Molecular Weight

570.5 g/mol

IUPAC Name

4-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxybutyl-triphenylphosphanium;bromide

InChI

InChI=1S/C31H41NO2P.BrH/c1-30(2)24-26(25-31(3,4)32(30)33)34-22-14-15-23-35(27-16-8-5-9-17-27,28-18-10-6-11-19-28)29-20-12-7-13-21-29;/h5-13,16-21,26,33H,14-15,22-25H2,1-4H3;1H/q+1;/p-1

InChI Key

AIQMYWZQFQQTIQ-UHFFFAOYSA-M

Canonical SMILES

CC1(CC(CC(N1O)(C)C)OCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C.[Br-]

Origin of Product

United States

Mito Tempol: Mechanistic Characterization and Molecular Actions

Molecular Basis of Mitochondrial Targeting

Mito-tempol's efficacy is rooted in its unique chemical architecture, which combines a mitochondrial-targeting moiety with a catalytically active antioxidant core. This design ensures its accumulation within the mitochondrial matrix, where it can directly address the overproduction of reactive oxygen species (ROS). The compound is composed of the antioxidant piperidine (B6355638) nitroxide, known as Tempo, which is chemically linked to a lipophilic triphenylphosphonium (TPP⁺) cation. nih.gov

Role of Triphenylphosphonium Moiety

The selective accumulation of this compound within mitochondria is facilitated by its triphenylphosphonium (TPP⁺) group. nih.gov The TPP⁺ cation is lipophilic, allowing it to permeate cellular membranes. nih.gov Its primary function is to act as a mitochondriotropic carrier. nih.govacs.org The inner mitochondrial membrane maintains a substantial negative membrane potential, typically between -140 to -180 mV, established by the proton-pumping activity of the electron transport chain. nih.gov This strong electrochemical gradient drives the accumulation of the positively charged TPP⁺ moiety, and the molecules attached to it, inside the mitochondrial matrix. nih.govresearchgate.net

This targeted delivery is remarkably efficient, resulting in concentrations inside the mitochondria that can be several hundred-fold higher than in the cytoplasm. nih.govnih.gov Research indicates a tenfold increase in accumulation for every 60 mV of membrane potential. nih.gov This property has been widely exploited to deliver a variety of therapeutic and diagnostic agents specifically to the mitochondria. nih.govnih.gov

Feature of TPP⁺ MoietyConsequence for Mitochondrial Targeting
Positive Charge Electrophoretically driven accumulation across the negatively charged inner mitochondrial membrane. nih.gov
Lipophilicity Enables passage through cellular and mitochondrial membranes. nih.gov
High Membrane Potential Leads to significant (100- to 500-fold) concentration within the mitochondrial matrix. nih.gov

Nitroxide Radical Core

The antioxidant activity of this compound originates from its nitroxide radical core, derived from TEMPOL (B1682022) (4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl). researchgate.net Nitroxides like TEMPOL are stable radicals that can participate in redox cycling, allowing them to catalytically metabolize multiple molecules of reactive oxygen species. nih.govnih.gov This core functions as a potent scavenger of superoxide (B77818) and alkyl radicals. researchgate.net

The nitroxide can undergo reduction to the corresponding hydroxylamine (B1172632) (MitoTEMPOL-H) and then be reoxidized back to the active nitroxide form by reacting with superoxide. nih.gov This redox cycle allows it to function catalytically, maintaining the stability of the electron transport chain and the integrity of the mitochondrial membranes. researchgate.netnih.gov

Mitochondrial Redox Modulation

Once accumulated in the mitochondria, this compound actively modulates the redox environment, primarily by neutralizing superoxide radicals, the proximal ROS produced by the electron transport chain.

Superoxide Scavenging Mechanisms as a Superoxide Dismutase Mimetic

This compound functions as a superoxide dismutase (SOD) mimetic, an enzyme that catalyzes the dismutation of the superoxide radical (O₂⁻). nih.govresearchgate.net Endogenous mitochondrial antioxidant defenses are centered around the enzyme manganese superoxide dismutase (SOD2), which converts superoxide to less reactive species. spandidos-publications.com this compound mimics this crucial biological activity. nih.govspandidos-publications.com

Studies have demonstrated that this compound effectively scavenges superoxide molecules, and its mitochondria-targeted nature makes it significantly more potent than its non-targeted counterpart, TEMPOL. nih.govnih.gov By directly targeting the site of superoxide production, it can prevent the cascade of oxidative damage at its origin. nih.govnih.gov For instance, this compound has been shown to block the angiotensin II-induced increase in NADPH oxidase activity, a key source of cellular superoxide, while mitochondria-impermeable scavengers have no effect. nih.gov

CompoundSOD Mimetic ActivityKey Finding
This compound YesEffectively scavenges mitochondrial superoxide and prevents downstream oxidative damage. nih.govnih.gov
TEMPOL YesA non-targeted SOD mimetic that requires higher doses for similar effects. nih.govnih.gov
CP (Carboxy-proxyl) Yes (Mitochondria-impermeable)Fails to prevent mitochondrial-driven increases in cellular NADPH oxidase activity. nih.gov

The primary mechanism of superoxide scavenging by SOD mimetics like this compound involves catalyzing the dismutation of two superoxide anions. nih.gov In this reaction, one superoxide molecule is reduced and the other is oxidized, yielding molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). nih.govresearchgate.netresearchgate.net This conversion is a critical first step in detoxifying the highly reactive superoxide radical. spandidos-publications.com The production of hydrogen peroxide from superoxide is a fundamental process shared by both endogenous SOD enzymes and their chemical mimetics. spandidos-publications.comresearchgate.net

While hydrogen peroxide is less reactive than superoxide, its accumulation can still be damaging to the cell. Therefore, its efficient removal is crucial. The hydrogen peroxide generated through the action of this compound is subsequently detoxified into harmless water and oxygen by endogenous mitochondrial enzymes. researchgate.net The two primary enzymes responsible for this process within the mitochondria are glutathione (B108866) peroxidase (GPx) and catalase. researchgate.netnih.gov

Glutathione peroxidase utilizes glutathione as a reducing agent to convert H₂O₂ to water. nih.govnih.gov Studies suggest that in the mitochondrial matrix of the heart, glutathione peroxidase is the dominant enzyme for detoxifying H₂O₂ under both normal and high-stress conditions. nih.gov Catalase also directly breaks down H₂O₂ into water and oxygen. researchgate.netresearchgate.net The coordinated action of this compound's SOD mimetic activity and the subsequent enzymatic breakdown of H₂O₂ by GPx and catalase provides a comprehensive mechanism for mitigating mitochondrial oxidative stress. nih.govresearchgate.net

Impact on Mitochondrial ROS Generation

This compound is a specialized antioxidant designed to specifically target the mitochondria, the primary site of cellular energy production and a major source of reactive oxygen species (ROS). mdpi.com Its structure comprises a piperidine nitroxide moiety, TEMPOL, which possesses antioxidant properties, conjugated to a triphenylphosphonium (TPP) cation. researchgate.netresearchgate.net This TPP cation is lipophilic (able to dissolve in fats or lipids) and, due to its positive charge, it leverages the high negative membrane potential of the inner mitochondrial membrane to accumulate within the mitochondrial matrix at concentrations reportedly up to a thousandfold higher than in the cytoplasm. researchgate.netresearchgate.netresearchgate.net

Once localized within the mitochondria, this compound exerts its primary effect as a potent scavenger of mitochondrial ROS, particularly superoxide (O₂•⁻). researchgate.netnih.govscbt.com It functions as a superoxide dismutase (SOD) mimetic, catalytically converting the highly reactive superoxide radical into less harmful molecules like hydrogen peroxide (H₂O₂) or oxygen. researchgate.net This activity directly mitigates oxidative stress at its source.

Numerous studies have demonstrated its efficacy in reducing mitochondrial ROS levels across various experimental models. For instance, in a model of burn-induced cardiac injury, this compound treatment led to an 85% reduction in mitochondrial H₂O₂. nih.gov Similarly, in cultured cardiomyocytes exposed to high glucose conditions, which stimulate excess mitochondrial ROS, this compound effectively abrogated this increase. nih.gov Research has shown that this compound can enhance mitochondrial superoxide dismutation threefold without significantly affecting the same processes in the cytoplasm, highlighting its targeted action. researchgate.netnih.gov This selective accumulation and potent scavenging activity make this compound a crucial tool for investigating the role of mitochondrial ROS in cellular pathophysiology. nih.gov

Table 1: Effect of this compound on Mitochondrial ROS Generation This table is interactive and can be sorted by clicking the column headers.

Experimental Model Specific ROS Measured Observed Effect of this compound Citation(s)
Burn-Induced Cardiac Dysfunction (Rats) Mitochondrial Hydrogen Peroxide (H₂O₂) Reduced mitochondrial H₂O₂ by 85% nih.gov
High Glucose-Stimulated Cardiomyocytes Mitochondrial Superoxide Abrogated the increase in mitochondrial superoxide generation nih.gov
Bovine Aortic Endothelial Cells (BAEC) Mitochondrial Superoxide (O₂•⁻) Dismutation Increased mitochondrial O₂•⁻ dismutation by 3-fold researchgate.netnih.gov
Sepsis Model (Mice) Mitochondrial Superoxide Prevented increases in mitochondrial superoxide nih.gov
Diabetic Mouse Hearts Mitochondrial ROS Inhibited mitochondrial ROS generation nih.gov
Rotenone-Induced Neurotoxicity (SH-SY5Y cells) ROS Levels Significantly reduced ROS levels researchgate.net
Vitrified Sheep Oocytes ROS Level Reduced overall ROS levels mdpi.com

Modulation of Mitochondrial Electron Transport Chain Stability

The mitochondrial electron transport chain (ETC) is fundamental to cellular energy production (ATP synthesis) and is also a primary site of ROS leakage. This compound, by effectively scavenging superoxide, plays a significant role in preserving the stability and function of the ETC. researchgate.net Excessive ROS can damage ETC complexes, leading to a vicious cycle of further ROS production and mitochondrial dysfunction. karger.com

Research indicates that this compound helps maintain the integrity and function of the ETC under conditions of stress. In a study on burn injuries, which can cause mitochondrial damage, this compound treatment preserved the gene expression of essential ETC components, including cytochrome b, NADH dehydrogenase, cytochrome c oxidase (Complex IV), and ATP synthase (Complex V). nih.gov Similarly, in models of sepsis where mitochondrial respiration and ATP generation are typically reduced, this compound administration prevented these functional declines, suggesting a stabilizing effect on the ETC. nih.govphysiology.org

Furthermore, this compound has been shown to restore the activity of specific ETC complexes. In conditions mimicking insulin (B600854) resistance, it was found to restore the activity of mitochondrial Complex II. researchgate.net In a model of cardiotoxicity induced by the chemotherapy agent 5-fluorouracil, this compound pre-treatment significantly improved the activity of mitochondrial ETC complexes. nih.gov Transcriptomic analysis of oocytes protected by this compound during vitrification revealed that it helped recover the expression of genes associated with the mitochondrial respiratory chain, particularly Complex IV. mdpi.com By reducing the burden of oxidative damage, this compound helps maintain the structural and functional stability of the ETC, ensuring continued energy production and preventing the escalation of mitochondrial damage. nih.govnih.gov

Table 2: Influence of this compound on the Mitochondrial Electron Transport Chain (ETC) This table is interactive and can be sorted by clicking the column headers.

Experimental Model ETC Component / Function Observed Effect of this compound Citation(s)
Burn Injury (Rats) Gene expression of ETC components (Complex I, III, IV, V) Preserved gene expression levels nih.gov
Sepsis (Mice) Mitochondrial State 3 respiration and ATP generation Prevented reductions in respiration and ATP synthesis nih.govphysiology.org
Insulin Resistance Model Mitochondrial Complex II activity Restored impaired activity researchgate.net
5-Fluorouracil-Induced Cardiotoxicity Activity of mitochondrial complexes Improved overall activity nih.gov
Vitrified Sheep Oocytes Gene expression of respiratory chain components Recovered expression of genes for Complex IV and others mdpi.com

Influence on Oxidative Stress Markers (e.g., Protein Carbonylation, Lipid Peroxidation, Oxidative DNA Damage)

The efficacy of an antioxidant is often measured by its ability to reduce the downstream damage caused by ROS. This compound has been shown to significantly decrease several key biomarkers of oxidative stress.

Protein Carbonylation Protein carbonylation is an irreversible form of protein oxidation, where carbonyl groups (aldehydes and ketones) are introduced into protein side chains. nih.gov It is a widely used marker of severe oxidative damage to proteins. nih.govmdpi.com Studies on diabetic mouse hearts, a condition associated with high oxidative stress, demonstrated that this compound treatment successfully abrogated the diabetes-induced increase in protein carbonyl content. nih.govresearchgate.net This indicates that by neutralizing mitochondrial ROS at the source, this compound prevents the subsequent oxidative modification of cellular proteins.

Lipid Peroxidation Lipid peroxidation is the degradation of lipids by oxidative processes, which particularly affects the polyunsaturated fatty acids in cell membranes. This process generates harmful reactive aldehydes, such as 4-hydroxynonenal (B163490) (4-HNE) and malondialdehyde (MDA), which can propagate cellular damage. nih.gov this compound has proven effective at mitigating lipid peroxidation. In a model of noise-induced hearing loss, treatment with this compound attenuated the increase in 4-HNE levels. nih.govnih.gov In a cardiotoxicity model, it ameliorated mitochondrial lipid peroxidation. nih.gov

Oxidative DNA Damage Mitochondrial DNA (mtDNA) is particularly vulnerable to oxidative damage due to its proximity to the ROS-producing ETC and its lack of protective histone proteins. nih.gov A primary marker for oxidative DNA damage is 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), an oxidized derivative of deoxyguanosine. nih.govnih.gov Research has consistently shown that this compound protects against mtDNA damage. In studies of noise-induced hearing loss and chemotherapy-induced cardiotoxicity, treatment with this compound significantly reduced the levels of 8-OHdG. nih.govnih.govnih.gov This demonstrates that this compound's antioxidant activity within the mitochondria provides a protective shield for the mitochondrial genome against oxidative insults.

Table 3: Effect of this compound on Markers of Oxidative Stress This table is interactive and can be sorted by clicking the column headers.

Oxidative Stress Marker Experimental Model Observed Effect of this compound Citation(s)
Protein Carbonylation Diabetic Mouse Hearts Abrogated the increase in protein carbonyl content nih.govresearchgate.net
Lipid Peroxidation (4-HNE) Noise-Induced Hearing Loss (Rats) Attenuated the increase in 4-HNE levels nih.govnih.gov
Mitochondrial Lipid Peroxidation (mtLPO) 5-Fluorouracil-Induced Cardiotoxicity Ameliorated mtLPO nih.gov
Oxidative DNA Damage (8-OHdG) Noise-Induced Hearing Loss (Rats) Significantly reduced 8-OHdG levels nih.govnih.gov
Oxidative DNA Damage (8-OHdG) 5-Fluorouracil-Induced Cardiotoxicity Noticeably decreased the expression of 8-OHdG nih.gov

Redox Cycling and Sensing Properties

This compound's mechanism of action is rooted in its nature as a redox-cycling nitroxide. researchgate.net The TEMPOL moiety contains a stable nitroxide radical. This structure allows it to participate in catalytic cycles where it can be reduced by accepting an electron to form a hydroxylamine (this compound-H) and then be re-oxidized back to the nitroxide form by donating an electron to a reactive species like superoxide. researchgate.netnih.gov This ability to cycle between oxidized and reduced states allows a single molecule of this compound to neutralize multiple molecules of superoxide, making it a highly efficient antioxidant. nih.gov

This redox cycling is central to its function as an SOD mimetic. researchgate.net Both the nitroxide (this compound) and the hydroxylamine (this compound-H) forms have been shown to effectively scavenge superoxide radicals. nih.gov Upon entering the mitochondria, this compound is rapidly reduced to its hydroxylamine form, creating a ready pool of both redox states to engage in antioxidant activity. researchgate.net

Beyond direct superoxide scavenging, this compound can influence the broader cellular redox environment. By reducing the primary ROS threat, it can affect the levels of other redox-sensitive molecules. For example, in vitrified oocytes, this compound treatment not only reduced ROS but also increased levels of glutathione (GSH), a critical endogenous antioxidant. mdpi.com In a model of endotoxemia, this compound treatment attenuated the increase in the free radical signal from ubiquinone (Q10), another key component of the mitochondrial redox system. nih.gov While the TPP carrier molecule is largely considered inert, some studies suggest it can independently affect the mitochondrial membrane potential, which would indirectly influence the redox state and ROS production. nih.gov Through its direct catalytic cycle and its indirect influence on the cellular redox landscape, this compound acts as both a scavenger and a modulator of redox-sensitive pathways.

Mito Tempol Effects on Mitochondrial Quality Control Pathways

Mitochondrial Biogenesis Modulation

Mitochondrial biogenesis is the process by which new mitochondria are formed. Mito-tempol influences this fundamental process by interacting with key regulatory pathways and transcription factors that govern the synthesis of mitochondrial components.

The peroxisome proliferator-activated receptor-gamma coactivator-1alpha (PGC-1α) is widely recognized as a master regulator of mitochondrial biogenesis. nih.gov It coordinates the expression of nuclear genes encoding mitochondrial proteins by co-activating various transcription factors, most notably Nuclear Respiratory Factor 1 (NRF-1). nih.govnih.gov The PGC-1α/NRF-1 axis is a central pathway that responds to cellular energy demands and stress signals to initiate the creation of new mitochondria. nih.govfrontiersin.org

Interestingly, research in a rat model of noise-induced hearing loss indicated that while acoustic trauma impaired mitochondrial biogenesis, the protective effects of this compound (referred to as MT in the study) occurred without altering the expression levels of the upstream regulators PGC-1α and NRF-1. nih.gov This suggests that in certain contexts, this compound's influence on mitochondrial biogenesis may bypass the direct upregulation of these primary coactivators, acting instead on downstream elements of the pathway. nih.gov

Mitochondrial Transcription Factor A (TFAM) is a crucial protein that is downstream of the PGC-1α/NRF-1 pathway and is essential for both the replication and transcription of mitochondrial DNA (mtDNA). nih.govnih.govfrontiersin.org TFAM binds to mtDNA to stabilize it and also initiates the synthesis of new mtDNA and mitochondrial RNA. nih.govfrontiersin.org

Studies have shown that this compound can directly preserve the function of TFAM. In a model of acoustic trauma, which caused oxidative damage to mtDNA and impaired TFAM's expression and binding ability, treatment with this compound effectively restored the TFAM-mtDNA interaction. nih.gov By maintaining this critical interaction, this compound improved mitochondrial biogenesis, demonstrating its protective capacity against oxidative stress-induced damage to the machinery of mtDNA replication and transcription. nih.govnih.gov This intervention helps to maintain the integrity and proper copy number of the mitochondrial genome. nih.govfrontiersin.org

A primary function of mitochondria is the production of adenosine (B11128) triphosphate (ATP) through oxidative phosphorylation, a process that can be compromised by oxidative stress. nih.gov this compound has been shown to have a restorative impact on mitochondrial bioenergetics in various models of cellular stress.

In sepsis-induced diaphragm dysfunction, this compound administration prevented reductions in mitochondrial function, leading to increased oxygen consumption and higher rates of ATP production. nih.gov Similarly, in a model of noise-induced hearing loss, treatment with this compound improved ATP generation within the cochlea. nih.govnih.gov Further research on burn injury-induced cardiac dysfunction found that this compound reversed the burn-induced decrease in the expression of several mtDNA-encoded genes essential for the electron transport chain complexes, including ND1 (Complex I), CYTB (Complex III), COI (Complex IV), and ATP6 (Complex V). nih.gov By preserving the integrity and function of the electron transport chain, this compound supports efficient ATP synthesis and maintains cellular energy levels. nih.gov

Model SystemObserved Effect of this compoundKey FindingsReference
Sepsis-Induced Diaphragm DysfunctionPrevention of Mitochondrial DysfunctionIncreased state 3 oxygen consumption and ATP production rates. nih.gov
Noise-Induced Hearing LossImproved Mitochondrial FunctionEnhanced ATP generation in the cochlea. nih.govnih.gov
Burn Injury-Induced Cardiac DysfunctionRestored Gene ExpressionReversed the decrease in expression of mtDNA-encoded electron transport chain genes (ND1, CYTB, COI, ATP6). nih.gov

Mitophagy and Autophagy Regulation

Mitophagy is a specialized form of autophagy, the cellular process for degrading and recycling dysfunctional components. youtube.com It specifically targets and eliminates damaged mitochondria, which is a critical step in mitochondrial quality control. nih.gov Dysfunctional mitophagy is implicated in a range of pathologies, including neurodegenerative disorders. youtube.com

Autophagic flux refers to the entire process of autophagy, from the formation of the autophagosome to its fusion with a lysosome and the degradation of its contents. nih.gov this compound has been shown to modulate this process in a context-dependent manner.

In a model of atherosclerosis, oxidized low-density lipoprotein (ox-LDL) was found to impair autophagic flux in macrophages, leading to the accumulation of lipids and the formation of foam cells. nih.govresearchgate.net Treatment with this compound rescued this impaired autophagic flux, thereby promoting the degradation of lipids and preventing foam cell formation. nih.gov This restorative effect highlights its potential to clear pathological lipid accumulation by enhancing cellular recycling pathways. nih.govresearchgate.net

Conversely, in a model of glutamate-induced neurotoxicity in SH-SY5Y neuroblastoma cells, excessive autophagy contributed to cell death. nih.gov In this scenario, this compound acted as a suppressor of autophagic flux, reducing the expression of the autophagy marker LC3-II and upregulating p62, which is degraded during autophagy. nih.govnih.gov This inhibition of excessive autophagy demonstrated a neuroprotective effect. nih.gov These findings indicate that this compound's role is not simply to activate or inhibit autophagy, but to modulate it to restore cellular homeostasis.

Model SystemConditionEffect of this compound on Autophagic FluxOutcomeReference
THP-1 Macrophagesox-LDL exposureRestored/EnhancedInhibited foam cell formation. nih.govresearchgate.net
SH-SY5Y Neuroblastoma CellsGlutamate-induced cytotoxicitySuppressedReduced neurotoxicity and increased cell viability. nih.govnih.gov
Human Fetal Lung Fibroblasts (HFL1)Cigarette smoke extract exposureEnhanced (Mitophagy)Decreased DNA damage and cellular senescence. nih.gov

The phosphatidylinositol-3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a central regulator of cellular growth, proliferation, and survival. nih.gov The mTOR complex 1 (mTORC1) is a well-established negative regulator of autophagy; when mTOR is active, it suppresses the initiation of autophagy. mdpi.com

Research has directly implicated this pathway in the mechanism of action of this compound. In studies on glutamate-induced neurotoxicity, this compound was found to significantly increase the phosphorylation (and thus activation) of PI3K, Akt, and mTOR. nih.govnih.gov By activating this pathway, this compound suppressed the excessive autophagic flux that was contributing to cell death. nih.gov This suggests that this compound's modulation of autophagy can be mediated through its influence on the PI3K/Akt/mTOR signaling cascade. nih.govnih.gov Additionally, in the context of atherosclerosis, it was suggested that the classical mTOR pathway is a likely effector for the restoration of autophagy by this compound. nih.gov

Effect on Autophagy-Related Proteins (e.g., LC3, P62)

This compound has been shown to modulate key proteins involved in the autophagy process, a cellular mechanism for degrading and recycling damaged components. In studies involving neuroblastoma cells under glutamate-induced stress, treatment with this compound led to a decrease in the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3)-I to LC3-II and an increase in the levels of p62/SQSTM1. nih.gov The ratio of LC3-II to LC3-I is a common marker for autophagosome formation, and p62 is an adaptor protein that binds to ubiquitinated proteins and LC3, facilitating the degradation of protein aggregates. nih.gov An accumulation of p62 and a decrease in LC3-II conversion suggest that this compound can suppress autophagic flux. nih.gov This effect is thought to be mediated through the activation of the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell survival and an inhibitor of autophagy. nih.gov

Conversely, in a model of early-onset diabetes in rats, this compound administration was associated with an increase in LC3 gene expression, suggesting an activation of autophagy. nih.gov This indicates that the effect of this compound on autophagy-related proteins can be context-dependent, potentially activating protective autophagy or inhibiting excessive, detrimental autophagy based on the specific cellular stressor.

Interactive Table 1: Effect of this compound on Autophagy-Related Proteins

Model SystemStressorEffect of this compound on LC3Effect of this compound on p62/SQSTM1Reference
SH-SY5Y Neuroblastoma CellsGlutamate (B1630785)Decreased LC3-II conversionUpregulated expression nih.gov
Wistar Rat LiverStreptozotocin (B1681764) (STZ)Increased LC3 gene expressionDecreased (compared to STZ group) nih.gov

Cross-talk with Mitophagy Mechanisms

Mitophagy is the selective degradation of mitochondria by autophagy and is a critical process for removing damaged or dysfunctional mitochondria to maintain cellular health. nih.gov this compound intersects with mitophagy mechanisms primarily through its role in preserving mitochondrial integrity and function. By scavenging mitochondrial reactive oxygen species (ROS), this compound prevents the initial damage that flags mitochondria for removal. nih.govnih.gov

In a rat model of diabetes, this compound was described as a modulator of mitophagy. nih.gov By preventing mitochondrial damage induced by streptozotocin, it helps maintain a healthy mitochondrial population, thereby influencing the demand for mitophagy. nih.gov The process of mitophagy is tightly linked to mitochondrial dynamics; fission events can segregate damaged portions of the mitochondrial network for removal. plos.org By influencing the proteins that control fission and fusion, this compound indirectly regulates the substrate for mitophagy. nih.gov For instance, by inhibiting excessive fission, this compound may prevent the unnecessary fragmentation and subsequent removal of mitochondria. nih.gov

Mitochondrial Permeability Transition Pore (mPTP) Modulation

The mitochondrial permeability transition pore (mPTP) is a non-specific channel that can form in the inner mitochondrial membrane under conditions of high calcium and oxidative stress. wikipedia.orgmdpi.com Its prolonged opening leads to the collapse of the mitochondrial membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors, ultimately causing cell death. wikipedia.org

Prevention of mPTP Opening

This compound has demonstrated a significant ability to prevent the opening of the mPTP. In a model of ATP depletion-recovery in kidney epithelial cells, this compound treatment attenuated the loss of mitochondrial membrane potential and inhibited mPTP opening. nih.govnih.gov This protective effect is largely attributed to its capacity to scavenge mitochondrial ROS, which are known inducers that sensitize the pore to opening, particularly in the presence of elevated calcium levels. nih.govmdpi.com By reducing the mitochondrial oxidant burden, this compound raises the threshold for mPTP induction. nih.govnih.gov

Role in Mitochondrial Integrity Maintenance

The prevention of mPTP opening is central to this compound's role in maintaining mitochondrial integrity. By keeping the pore closed, this compound preserves the mitochondrial membrane potential, which is essential for ATP production. nih.govnih.gov Studies have shown that in models of renal injury and sepsis, this compound preserves mitochondrial function and attenuates both necrotic and apoptotic cell death pathways by stabilizing the mitochondria. nih.govnih.govnih.gov This integrity maintenance also prevents the release of pro-apoptotic proteins like Smac/Diablo from the mitochondrial intermembrane space, further blocking the progression of cell death. nih.gov

Interactive Table 2: Effect of this compound on mPTP and Mitochondrial Integrity

Model SystemConditionKey FindingReference
Proximal Tubular Epithelial CellsATP Depletion-RecoveryAttenuated mPTP opening and loss of membrane potential nih.govnih.gov
Proximal Tubular Epithelial CellsATP Depletion-RecoveryPreserved mitochondrial integrity and prevented Smac/Diablo release nih.gov
Mouse DiaphragmSepsisReversed reductions in mitochondrial function (e.g., RCR, ATP production) nih.gov

Mitochondrial Dynamics (Fission and Fusion) Interactions

Mitochondrial dynamics, the balance between the opposing processes of fission (division) and fusion (merging), are crucial for maintaining a healthy mitochondrial network, allowing for content mixing, distribution, and the segregation of damaged components for mitophagy. plos.org This balance is governed by a set of large GTPases. plos.org

Research indicates that this compound can modulate the expression of key proteins governing these processes. In a rat model of neuropathic pain, chronic constrictive injury led to an increase in the number and a decrease in the size of mitochondria, indicative of increased fission. nih.gov Treatment with this compound counteracted these changes. nih.gov Specifically, this compound administration led to a significant decrease in the expression of the primary fission proteins, dynamin-related protein 1 (Drp1) and fission 1 protein (Fis1). nih.gov Concurrently, it increased the expression of the mitochondrial fusion proteins Mitofusin 1 (Mfn1) and Optic atrophy 1 (OPA1). nih.gov This suggests that this compound promotes a shift towards mitochondrial fusion, which can be protective by allowing functional mitochondria to rescue those with mild damage. Similarly, in a diabetes model, this compound was found to induce fusion and inhibit fission, contributing to the maintenance of mitochondrial dynamics that were disturbed by the disease state. nih.gov

Interactive Table 3: Effect of this compound on Mitochondrial Dynamics Proteins

Model SystemConditionEffect on Fission Proteins (Drp1, Fis1)Effect on Fusion Proteins (Mfn1, Mfn2, OPA1)Reference
Rat Spinal CordNeuropathic Pain (CCI)Decreased expression of Drp1 and Fis1Increased expression of Mfn1 and OPA1 nih.gov
Wistar Rat LiverStreptozotocin (STZ)Inhibition of fissionInduction of fusion nih.gov

Mito Tempol Impact on Cellular Homeostasis and Signaling Networks

Modulation of Cell Death Pathways

Mito-tempol has been shown to intervene in multiple forms of programmed and unprogrammed cell death, including apoptosis, necrosis, and ferroptosis. By mitigating mitochondrial dysfunction, a central executioner in many cell death modalities, this compound helps to preserve cellular integrity under various stress conditions.

Attenuation of Apoptosis

This compound demonstrates a significant capacity to attenuate apoptosis, or programmed cell death, across various experimental models. In studies of hypoglycemia-induced cognitive dysfunction, this compound reduced pericyte apoptosis, which in turn attenuated blood-brain barrier leakage and neuronal damage. nih.gov Similarly, in models of acetaminophen-induced liver injury, this compound treatment was found to prevent the release of mitochondrial intermembrane proteins, such as apoptosis-inducing factor, thereby averting nuclear DNA fragmentation and subsequent cell death. nih.govnih.gov Research on renal tubular epithelial cells subjected to ATP depletion and recovery, a model for ischemia-reperfusion injury, has also shown that this compound can attenuate apoptosis by preserving mitochondrial integrity. nih.govnih.gov The anti-apoptotic effect of this compound is closely linked to its ability to regulate the Bcl-2 family of proteins, which are critical gatekeepers of the mitochondrial apoptotic pathway. nih.govnih.govresearchgate.netyoutube.com

Reduction of Necrosis

Necrosis, a form of uncontrolled cell death often triggered by overwhelming cellular stress and damage, can also be mitigated by this compound. In cases of severe acetaminophen (B1664979) overdose, which typically leads to extensive centrilobular necrosis in the liver, treatment with this compound has been shown to significantly reduce the areas of necrotic cell death. nih.govnih.govnih.gov This protective effect is largely attributed to the prevention of the mitochondrial permeability transition, a critical event that leads to mitochondrial swelling and rupture, ultimately culminating in necrotic cell death. nih.gov By stabilizing the mitochondria, this compound effectively short-circuits a key mechanism driving necrosis.

Regulation of Mitochondrial Bax Translocation

A pivotal event in the intrinsic pathway of apoptosis is the translocation of pro-apoptotic proteins, such as Bax, from the cytosol to the mitochondrial outer membrane. uoregon.eduyoutube.com Once at the mitochondria, Bax contributes to the formation of pores that allow the release of cytochrome c and other pro-apoptotic factors. youtube.com Research has demonstrated that this compound can effectively inhibit this critical step. In models of acetaminophen-induced hepatotoxicity, this compound almost completely prevented the translocation of Bax to the mitochondria. nih.govnih.gov Similarly, in platelets subjected to hyperthermia, which induces apoptosis, this compound significantly inhibited the mitochondrial translocation of Bax. researchgate.net This action is a key mechanism by which this compound exerts its anti-apoptotic effects, as it prevents the commitment step of the mitochondrial death pathway.

Effects on Ferroptosis Markers

Interaction with Signal Transduction Pathways

This compound's influence extends beyond the direct modulation of cell death machinery to the intricate network of signal transduction pathways that regulate cellular responses to stress and survival. By virtue of its mitochondrial localization, it is uniquely positioned to influence signaling cascades that are sensitive to the cell's redox state.

This compound has been shown to interact with and modulate several critical signaling pathways. A prominent example is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a master regulator of the antioxidant response, and studies have shown that this compound can activate Nrf2, leading to the upregulation of antioxidant defense genes. nih.govnih.gov This activation helps to bolster the cell's intrinsic defenses against oxidative stress.

Another key pathway influenced by this compound is the PI3K/Akt/mTOR pathway, which plays a central role in promoting cell survival and regulating autophagy. researchgate.netaginganddisease.org Research indicates that this compound can enhance the phosphorylation of key components of this pathway, such as Akt and mTOR, thereby promoting cell survival and inhibiting excessive autophagy that can lead to cell death. nih.govnih.gov

Furthermore, this compound has been implicated in the modulation of the mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in a wide range of cellular processes including stress responses, proliferation, and apoptosis. mdpi.com While the precise effects can vary depending on the cellular context, its ability to influence these pathways underscores its broad impact on cellular signaling. For instance, in some models of acetaminophen hepatotoxicity, this compound's protective effects were observed without altering the activation of c-jun N-terminal kinases (JNK), a key member of the MAPK family. nih.govmdpi.com

The interaction of this compound with these fundamental signaling networks highlights its multifaceted mechanism of action, extending from direct antioxidant activity to the fine-tuning of cellular responses that ultimately determine cell fate.

Table 1: Summary of this compound's Effects on Cell Death Pathways

Cell Death PathwayKey Effect of this compoundMechanismRelevant Model System(s)Reference(s)
ApoptosisAttenuationPreservation of mitochondrial integrity, inhibition of pro-apoptotic factor releaseHypoglycemia, Acetaminophen hepatotoxicity, Renal ischemia-reperfusion nih.govnih.govnih.govnih.govnih.gov
NecrosisReductionPrevention of mitochondrial permeability transitionAcetaminophen hepatotoxicity, Renal ischemia-reperfusion nih.govnih.govnih.govnih.gov
Caspase ActivationModulation (typically attenuation)Inhibition of upstream apoptotic signalsATP depletion-recovery, Sepsis researchgate.netnih.gov
Mitochondrial Bax TranslocationInhibitionPrevention of pro-apoptotic protein localization to mitochondriaAcetaminophen hepatotoxicity, Hyperthermia-induced platelet apoptosis nih.govnih.govresearchgate.net
FerroptosisInhibitionIncreased GPX4 expression, prevention of lipid peroxidationRSL3-induced ferroptosis, Sodium palmitate-induced ferroptosis researchgate.netresearchgate.netnih.govresearchgate.netnih.gov

Table 2: this compound's Interaction with Signal Transduction Pathways

Signaling PathwayEffect of this compoundDownstream ConsequenceReference(s)
Nrf2 PathwayActivationUpregulation of antioxidant defense genes nih.govnih.gov
PI3K/Akt/mTOR PathwayActivation/ModulationPromotion of cell survival, regulation of autophagy nih.govnih.gov
MAPK Pathway (e.g., JNK)ModulationContext-dependent effects on stress response and apoptosis nih.govmdpi.com

ERK1/2 Phosphorylation

The extracellular signal-regulated kinases 1 and 2 (ERK1/2) are central components of the mitogen-activated protein kinase (MAPK) signaling pathway, playing crucial roles in cell differentiation, proliferation, and survival. nih.gov The activation of ERK1/2 through phosphorylation is a critical event in cellular signaling. While direct studies detailing this compound's effect on ERK1/2 phosphorylation are nuanced, the interplay between mitochondrial ROS and the ERK1/2 pathway suggests an indirect regulatory role. For instance, temporal mitochondrial ERK1/2 activation is essential for PKA-mediated steroidogenesis. plos.org Given that this compound modulates mitochondrial function, it can be inferred that it may influence cellular processes where mitochondrial ERK1/2 activation is paramount. The Ras-Raf-MEK-ERK1/2 pathway's role in regulating mitochondrial function and metabolism is an area of ongoing investigation. nih.gov Activation of this pathway can enhance mitochondrial function, while its inhibition is linked to cell death. nih.gov

NF-κB Signaling

The nuclear factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response and also plays a role in cell survival and proliferation. Mitochondrial ROS are known to be potent activators of this pathway. Research has demonstrated that this compound can effectively suppress NF-κB activation. In keratocytes with mitochondrial DNA deletions, which exhibit elevated oxidative stress, NF-κB phosphorylation was heightened; treatment with this compound abolished this effect. This intervention consequently impacts the expression of downstream targets, such as collagen and inflammatory cytokines. The mechanism involves the ability of ROS to influence IκBα phosphorylation, a critical step in NF-κB activation. By quenching mitochondrial ROS, this compound directly curtails this pro-inflammatory signaling cascade.

AMPK Pathway

The 5' adenosine (B11128) monophosphate-activated protein kinase (AMPK) pathway is a crucial cellular energy sensor, activated in response to metabolic stress. There is evidence to suggest that excessive ROS can trigger the activation of AMPK, leading to cellular dysfunction and death in certain contexts. For example, high-intensity noise has been shown to induce an overproduction of ROS, which in turn activates AMPK and leads to hair cell death. nih.gov As a targeted scavenger of mitochondrial ROS, this compound has the potential to modulate AMPK activation under conditions of oxidative stress, thereby preventing deleterious cellular outcomes.

Nrf2-ARE-ROS Axis

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is the primary cellular defense mechanism against oxidative stress. Accumulating evidence indicates that mitochondrial ROS (mtROS) are key activators of Nrf2. researchgate.netnih.govnih.gov this compound has been shown to be associated with the Nrf2-ARE-ROS axis. nih.gov By modulating mtROS levels, this compound can influence the activation of Nrf2, which then translocates to the nucleus and initiates the transcription of a suite of antioxidant and cytoprotective genes. researchgate.netnih.govnih.gov In human mesenchymal stem cells subjected to oxidative stress, this compound treatment was found to upregulate the Nrf2 pathway, conferring resistance to apoptosis. nih.gov This highlights a critical mechanism by which this compound enhances cellular resilience against oxidative damage.

Pathway ComponentRole in the AxisReported Effect of this compound
Mitochondrial ROS (mtROS) Activator of Nrf2Scavenges mtROS, thereby modulating Nrf2 activation
Nrf2 Transcription factorUpregulated in the presence of this compound under oxidative stress nih.gov
Antioxidant Response Element (ARE) DNA sequence bound by Nrf2Activation leads to transcription of antioxidant genes
Antioxidant Genes Cellular defense against oxidative stressExpression is induced by Nrf2 activation

JNK Signaling Pathways

The c-Jun N-terminal kinases (JNKs) are another subfamily of MAPKs that are strongly activated by cellular stress, including oxidative stress. nih.gov The JNK signaling pathway is often associated with the induction of apoptosis. In response to oxidative stress, JNK activation can contribute to cell death. nih.gov While specific studies on the direct effect of this compound on JNK phosphorylation are emerging, its role in mitigating oxidative stress suggests a potential for modulating JNK signaling. By reducing the mitochondrial ROS burden, this compound could dampen the activation of the JNK pathway, thereby promoting cell survival in the face of stressors.

Cellular Proliferation and Viability Modulation

This compound has demonstrated significant effects on cellular proliferation and viability, primarily through its ability to counteract oxidative stress-induced cytotoxicity. In neuroblastoma SH-SY5Y cells, treatment with glutamate (B1630785), an excitotoxin, led to a significant reduction in cell viability. nih.gov Co-treatment with this compound not only restored cell viability but, at certain concentrations, also promoted cell proliferation above baseline levels. nih.gov Specifically, 100 μM glutamate reduced cell viability to approximately 51%, while the addition of 100 μM this compound restored it to nearly 94%. nih.gov

Furthermore, this compound has been shown to protect against cellular damage by improving mitochondrial membrane potential and reducing the release of lactate (B86563) dehydrogenase (LDH), a marker of cell membrane permeability and damage. nih.gov Its protective effects are also attributed to enhancing the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD). nih.gov In the context of sepsis-induced diaphragm dysfunction, this compound administration prevented reductions in diaphragm force, indicating a preservation of cellular function and viability under systemic stress. nih.gov

Cell TypeStressorEffect of Stressor on ViabilityEffect of this compound on Viability
SH-SY5Y Neuroblastoma Cells Glutamate (100 μM)Decreased to 51.12 ± 2.97% nih.govRestored to 93.56 ± 2.85% (with 100 μM this compound) nih.gov
SH-SY5Y Neuroblastoma Cells NoneBaselineIncreased to 153.45 ± 3.16% (with 100 μM this compound) nih.gov
Diaphragm Muscle Cells SepsisReduced force generation nih.govPrevented reduction in force generation nih.gov

Preclinical Investigations of Mito Tempol in Disease Models

Cardiovascular System Research

Mito-tempol has been evaluated in preclinical settings for its potential to alleviate cardiac dysfunction stemming from severe systemic insults like burn injuries and from cardiotoxic agents such as doxorubicin (B1662922). The primary mechanism investigated is its ability to counteract mitochondrial oxidative stress.

In a rat model of severe burn injury (60% total body surface area), the administration of this compound was found to reverse the subsequent cardiac dysfunction. utmb.edunih.govnih.gov The study observed that the burn injury led to cardiac fibrosis and damage to mitochondria, which was partially improved by this compound treatment. utmb.edunih.gov The protective effects were linked to the rescue of cardiac mitochondrial function. utmb.edunih.gov This intervention was associated with the modulation of several signaling pathways, including the NFE2L2-ARE pathway and the PDE5A-PKG pathway. utmb.edunih.govresearchgate.net

Doxorubicin, an effective anticancer drug, is known to cause cardiotoxicity, limiting its clinical application. nih.govresearchgate.netnih.gov Research in mouse models has shown that this compound can offer protection against this doxorubicin-induced cardiotoxicity. nih.govresearchgate.net Studies indicate that doxorubicin induces lipid peroxidation in heart mitochondria, and treatment with this compound significantly lowered the levels of malondialdehyde, a marker of this peroxidation. nih.gov Furthermore, this compound administration was associated with a decrease in serum levels of total creatine (B1669601) kinase, an indicator of muscle damage, compared to mice treated with doxorubicin alone. nih.govresearchgate.net The protective mechanism is attributed to this compound's ability to scavenge mitochondrial reactive oxygen species (ROS) and ameliorate mitochondrial dysfunction. researchgate.netmdpi.com Doxorubicin is also known to damage mitochondrial DNA (mtDNA) due to its proximity to the respiratory chain and the lower repair capacity of mtDNA. mdpi.com

Interactive Data Table: Key Findings in Cardiac Dysfunction Models

ModelOrganismKey FindingsCitations
Burn Injury-Induced Cardiac DysfunctionRatReversed burn-induced cardiac dysfunction by rescuing mitochondrial function; modulated pathways including NFE2L2-ARE and PDE5A-PKG. utmb.edunih.govnih.govresearchgate.net
Doxorubicin-Induced CardiotoxicityMouseProtected against cardiotoxicity; reduced lipid peroxidation in heart mitochondria; decreased serum creatine kinase levels. nih.govresearchgate.netmdpi.com

Atherosclerosis is a chronic inflammatory disease where the formation of foam cells—macrophages laden with oxidized low-density lipoprotein (ox-LDL)—is a critical early event. frontiersin.org this compound has been investigated for its ability to interfere with this process.

In in-vitro models using macrophages, this compound has been shown to alleviate the formation of foam cells triggered by ox-LDL. nih.govresearchgate.netnih.gov The compound was found to prevent intracellular oxidative stress and reduce lipid accumulation. nih.gov One of the mechanisms identified is the restoration of autophagy flux, which is typically impaired by ox-LDL, thereby facilitating the breakdown of lipids within the macrophages. nih.govresearchgate.net this compound also appeared to increase the efflux of cholesterol by up-regulating autophagy-dependent transporters. nih.gov Further mechanistic studies revealed that this compound's effects are also mediated by regulating the Nrf2/NLRP3 signaling pathway. researchgate.netnih.gov It was shown to re-activate Nrf2 and suppress the NLRP3 inflammasome activation and subsequent pyroptosis, a form of inflammatory cell death. researchgate.netnih.gov

Interactive Data Table: Key Findings in Atherosclerosis Models

ModelKey FindingsCitations
In Vitro Macrophage ModelPrevented ox-LDL-induced foam cell formation by reducing intracellular oxidative stress and lipid accumulation. nih.govresearchgate.netnih.gov
In Vitro Macrophage ModelRestored autophagy flux, facilitating lipid degradation and cholesterol efflux. nih.govresearchgate.net
In Vitro Macrophage ModelRegulated the Nrf2/NLRP3 signaling pathway, suppressing inflammasome activation and pyroptosis. researchgate.netnih.gov

Diabetic cardiomyopathy is a serious complication of diabetes where mitochondrial ROS production plays a significant pathogenic role. researchgate.netnih.gov Therapeutic strategies targeting mitochondrial ROS have been explored as a potential treatment.

Interactive Data Table: Key Findings in Diabetic Cardiomyopathy Research

ModelOrganismKey FindingsCitations
Type 1 and Type 2 DiabetesMouseInhibited mitochondrial ROS generation and intracellular oxidative stress. researchgate.netnih.gov
Type 1 and Type 2 DiabetesMouseDecreased cardiomyocyte apoptosis, reduced myocardial hypertrophy, and improved overall myocardial function. researchgate.netnih.gov
Type 1 and Type 2 DiabetesMouseProtective effects were associated with down-regulation of ERK1/2 phosphorylation. researchgate.net

Neurological System Research

Glutamate (B1630785) is a major excitatory neurotransmitter, and its excess can lead to neurotoxicity, a process implicated in various neurological disorders and characterized by oxidative stress and mitochondrial damage. nih.govresearchgate.net This excitotoxicity is a key factor in neuronal degeneration and death. science.gov The process involves an excessive influx of calcium, which can trigger mitochondrial depolarization and dysfunction, leading to cell death. nih.govmdpi.com

Preclinical research has explored the use of mitochondria-targeted antioxidants to counter these effects. In a rat model of fatal methamphetamine intoxication, which involves cardiovascular collapse mediated by bioenergetic failure and oxidative stress in the brain stem, this compound was investigated. plos.org Microinjection of this compound into the rostral ventrolateral medulla (RVLM), a critical area for blood pressure control, was found to antagonize the methamphetamine-induced mitochondrial dysfunction, oxidative stress, and subsequent cardiovascular collapse, ultimately promoting survival. plos.org This demonstrates a neuroprotective effect in a model of acute, severe CNS-mediated pathology.

This compound's efficacy has been assessed in various models targeting general oxidative stress within the central nervous system and related sensory organs. Oxidative stress is a common pathological factor in many conditions, including noise-induced hearing loss (NIHL). nih.gov

In a rat model of NIHL, systemic administration of this compound was shown to protect against hearing loss. nih.govnih.gov The treatment alleviated auditory threshold shifts and reduced the loss of outer hair cells, cochlear ribbon synapses, and auditory nerve fibers following acoustic trauma. nih.govnih.gov Mechanistically, this compound attenuated noise-induced cochlear oxidative stress and mitochondrial DNA damage. nih.govnih.gov It also improved mitochondrial biogenesis and the interaction between mitochondrial transcription factor A (TFAM) and mtDNA, which is crucial for mitochondrial function. nih.govnih.gov These findings highlight its utility in targeting mitochondrial ROS to prevent damage in the central and peripheral nervous systems. mdpi.com

Interactive Data Table: Key Findings in Neurological System Research

ModelOrganismKey FindingsCitations
Methamphetamine-Induced NeurotoxicityRatAntagonized mitochondrial dysfunction and oxidative stress in the brain stem (RVLM). plos.org
Methamphetamine-Induced NeurotoxicityRatPrevented cardiovascular collapse and improved survival by protecting CNS cardiovascular regulation centers. plos.org
Noise-Induced Hearing Loss (NIHL)RatAlleviated hearing threshold shifts and reduced loss of hair cells and nerve fibers. nih.govnih.gov
Noise-Induced Hearing Loss (NIHL)RatAttenuated cochlear oxidative stress, mtDNA damage, and improved mitochondrial biogenesis. nih.govnih.gov

Renal System Research

This compound has been investigated for its protective effects against acute and chronic forms of kidney injury, with a focus on its ability to mitigate mitochondrial-derived oxidative stress.

Renal ischemia-reperfusion (I/R) injury is a significant cause of acute kidney injury, where the interruption and subsequent restoration of blood flow lead to cellular damage, driven in large part by a burst of reactive oxygen species (ROS) from mitochondria.

Model SystemKey Findings with this compoundMeasured Parameters
Rat Renal I/R ModelRestored mitochondrial health and reduced injury. mdpi.comnih.govRenal mtDNA, Mitochondrial Mass, ATP Production, Inflammation. mdpi.comnih.gov
Mouse Renal I/R ModelInhibited ROS generation and lipid peroxidation. researchgate.netHydrogen Peroxide (H2O2) Production, Malondialdehyde (MDA) Levels. researchgate.net
Rat Sepsis ModelAmeliorated renal dysfunction. nih.govSerum Urea, Serum Creatinine, Urine Isoprostanes. nih.gov

Chronic kidney disease (CKD) is often characterized by the development of renal fibrosis, a scarring process that leads to progressive loss of kidney function. Mitochondrial dysfunction is considered a key driver of this pathology.

In a 5/6 nephrectomy mouse model, which mimics the progressive nature of CKD and renal fibrosis, treatment with this compound significantly improved impaired renal function. nih.govnih.gov The compound was shown to attenuate renal fibrosis by alleviating several underlying pathological processes. nih.govnih.govfrontiersin.org Key mechanisms identified include the reduction of inflammation, mitigation of mitochondrial dysfunction, and suppression of endoplasmic reticulum (ER) stress. nih.govnih.gov Investigations revealed that this compound reversed the increase in inflammatory cytokines, profibrotic factors, and oxidative stress markers seen in the CKD model. nih.govnih.gov Furthermore, it helped preserve mitochondrial ultrastructure and function, potentially through the Sirt3-SOD2 pathway, which is crucial for managing mitochondrial ROS. nih.govnih.gov

Model SystemKey Findings with this compoundMechanistic Insights
5/6 Nephrectomy Mouse ModelSignificantly improved renal function and attenuated renal fibrosis. nih.govnih.govfrontiersin.orgReduced inflammation and profibrotic factors. nih.gov
Ameliorated mitochondrial dysfunction (preserved ultrastructure, restored Sirt3-SOD2 pathway activity). nih.govnih.gov
Suppressed endoplasmic reticulum (ER) stress. nih.govnih.gov

Hepatic System Research

The liver, a central organ for metabolism, is susceptible to drug-induced injury, often involving mitochondrial toxicity. This compound's efficacy has been tested in models of hepatotoxicity induced by common pharmaceuticals.

Overdoses of drugs like acetaminophen (B1664979) and chronic use of others such as sodium valproate can lead to severe liver damage, where mitochondrial oxidative stress is a critical initiating event.

In mouse models of acetaminophen overdose, this compound demonstrated significant hepatoprotective effects. researchgate.netnih.gov Its administration markedly attenuated the sharp rise in serum alanine (B10760859) transaminase (ALT) activity, a primary indicator of liver cell damage. researchgate.netresearchgate.net Histological analysis confirmed a reduction in hepatic necrosis. researchgate.net Mechanistically, this compound was found to significantly decrease the formation of nitrotyrosine, a marker of reactive nitrogen species-induced damage, and reduce DNA fragmentation in liver tissue. researchgate.netnih.gov

Studies using a mouse model of sodium valproate-induced hepatotoxicity also revealed a protective role for this compound. mdpi.com Animals treated with both sodium valproate and this compound showed significantly lower serum activities of the liver enzymes ALT and aspartate aminotransferase (AST) compared to those receiving sodium valproate alone. mdpi.com Furthermore, this compound was able to restore the levels of glutathione (B108866) (GSH), a critical endogenous antioxidant, within the liver tissue. mdpi.com

Model SystemInducing AgentKey Findings with this compoundMeasured Parameters
Mouse ModelAcetaminophenAttenuated liver injury and oxidative stress. researchgate.netnih.govnih.govSerum ALT, Hepatic Necrosis, Nitrotyrosine Formation, DNA Fragmentation. researchgate.netresearchgate.netnih.gov
Mouse ModelSodium ValproateReduced hepatocellular damage and restored antioxidant capacity. mdpi.comSerum ALT, Serum AST, Liver Glutathione (GSH). mdpi.com

Musculoskeletal System Research

Mitochondrial function is paramount for the high energy demands of muscle tissue, particularly the diaphragm, which is essential for respiration.

Sepsis, a life-threatening response to infection, can lead to respiratory failure, with sepsis-induced diaphragm dysfunction being a major contributing factor. This weakness is thought to be triggered by excessive mitochondrial free radical production.

In a mouse model of sepsis induced by cecal ligation and puncture (CLP), this compound administration was shown to prevent the marked reduction in diaphragm force generation. This protective effect was observed with both immediate and delayed administration of the compound. The investigation revealed that this compound reversed several key pathological changes induced by sepsis, including reductions in mitochondrial function, the activation of proteolytic pathways that degrade muscle proteins, and the depletion of myosin heavy chain (MHC) content, a critical contractile protein. In vitro assessments also showed that this compound could ablate the increase in muscle cell superoxide (B77818) generation and the decrease in cell size caused by inflammatory cytokines.

Model SystemConditionKey Findings with this compoundMechanistic Insights
Mouse Cecal Ligation Puncture (CLP) ModelSepsis-Induced Diaphragm DysfunctionPrevented sepsis-induced diaphragm weakness.Reversed reductions in mitochondrial function.
Prevented activation of proteolytic pathways.
Preserved myosin heavy chain (MHC) content.

Muscle Differentiation Studies

Current preclinical research has extensively investigated the role of this compound in various models of muscle pathology, such as atrophy induced by sepsis, chronic kidney disease, and burn injuries. researchgate.netnih.govnih.gov These studies have highlighted the compound's ability to mitigate muscle wasting by improving mitochondrial function. mdpi.com For instance, in a sepsis model, this compound administration prevented diaphragm weakness and reversed reductions in mitochondrial function and the content of critical contractile proteins. researchgate.netnih.gov Similarly, it has been shown to alleviate muscle atrophy in chronic kidney disease models. nih.gov

However, there is a notable scarcity of direct investigations into the specific effects of this compound on the process of myogenic differentiation—the mechanism by which myoblasts proliferate and fuse to form mature muscle fibers. The existing literature on myogenesis emphasizes the complex role of mitochondrial reactive oxygen species (ROS). Myogenic differentiation is associated with significant metabolic remodeling and changes in mitochondrial ROS production. nih.govnih.gov While excessive ROS can impair myogenesis, physiological levels are considered necessary for normal muscle differentiation. nih.govfrontiersin.org Antioxidants have been shown to influence this process, but their effects can be complex and context-dependent. nih.govyoutube.com One study noted that the antioxidant Tempol (B1682022), a related compound, reduced the thickness of myotubes formed in a human myoblast culture. nih.gov Although this compound has been used in in-vitro studies with C2C12 myoblasts to examine its effects on superoxide generation in response to inflammatory stimuli, these studies focused on atrophy and cell size rather than the differentiation process itself. pitt.eduresearchgate.net Therefore, the precise role of this compound in modulating the differentiation of muscle stem cells remains an area requiring further specific research.

Reproductive System Research

Sperm Quality and Cryopreservation Models

The process of sperm cryopreservation, while essential for fertility preservation, can induce oxidative stress, leading to a decline in sperm quality. pitt.edu Research has focused on this compound as a potential cryoprotective agent due to its ability to target and neutralize mitochondrial ROS, a primary source of damage during freezing and thawing. researchgate.netresearchgate.net

Investigations into human sperm have also yielded positive results. In samples from individuals with moderate asthenoteratozoospermia, the use of this compound loaded into nanoliposomes in the freezing medium led to improved post-thaw outcomes. pitt.edu This approach increased total and progressive sperm motility, enhanced sperm viability, and improved mitochondrial membrane potential and integrity. pitt.edu Furthermore, it significantly reduced DNA fragmentation and levels of reactive oxygen species. pitt.edu Studies on bull semen also show that this compound can improve sperm vitality, acrosomal integrity, and mitochondrial membrane potential, leading to higher cleavage and blastocyst formation rates after in vitro fertilization. researchgate.net

Table 1: Effects of this compound on Post-Thaw Sperm Parameters in Various Models

Model Key Findings with this compound Supplementation Reference
Ram Semen Highest post-thaw motility and kinematics; increased antioxidant capacity; higher pregnancy rate. frontiersin.org
Ram Semen Preserved membrane integrity; increased total motility; prevented DNA damage and oxidative stress. researchgate.net
Human Sperm Increased total and progressive motility; higher viability; improved mitochondrial membrane potential and integrity; reduced DNA fragmentation. pitt.edu

Testicular Ischemia-Reperfusion Injury

Testicular ischemia-reperfusion (I/R) injury, a consequence of events like testicular torsion, is heavily influenced by oxidative stress from the excessive accumulation of reactive oxygen species. nih.govnih.govresearchgate.net Preclinical studies using a mouse model of testicular torsion and detorsion have investigated the protective effects of this compound.

In this model, inducing testicular torsion for two hours led to significant negative effects, including increased abnormal sperm morphology, sperm DNA damage, and reduced sperm motility and viability. mdpi.comnih.gov Administration of this compound after the ischemic event provided significant protection against this acute injury. nih.govnih.gov The treatment resulted in a notable reduction in abnormal sperm morphology and DNA damage. mdpi.comnih.gov Furthermore, it led to an increase in total and progressive sperm motility, viability, and plasma membrane functionality. mdpi.comnih.gov On a molecular level, this compound administration was associated with a decrease in the expression of the pro-apoptotic gene Bax and an increase in the anti-apoptotic gene Bcl-2. mdpi.comnih.gov These positive effects on sperm quality and apoptosis regulation culminated in an improved in vivo fertility index in the treated mice. nih.gov

Table 2: Protective Effects of this compound in a Mouse Model of Testicular Ischemia-Reperfusion Injury

Parameter Effect of Testicular Torsion/Detorsion Effect of this compound Administration Reference
Abnormal Sperm Morphology Increased Reduced mdpi.comnih.gov
Sperm DNA Damage Increased Reduced mdpi.comnih.gov
Sperm Motility (Total & Progressive) Decreased Increased mdpi.comnih.gov
Sperm Viability Decreased Increased mdpi.comnih.gov
Bax Gene Expression (Pro-apoptotic) Increased Reduced mdpi.comnih.gov
Bcl-2 Gene Expression (Anti-apoptotic) Decreased Increased nih.gov

Sensory System Research

Noise-Induced Hearing Loss Models

Noise-induced hearing loss (NIHL) is strongly associated with mitochondrial damage and the excessive generation of ROS in the cochlea. nih.govyoutube.com Research using rat models has demonstrated that this compound can provide significant protection against acoustic trauma.

Acoustic overstimulation causes oxidative damage to mitochondrial DNA (mtDNA), leading to reduced mtDNA content and lower ATP levels in the cochlea. nih.govyoutube.comresearchgate.net Studies have shown that systemically administered this compound can enter the inner ear and mitigate these effects. nih.govyoutube.com Treatment with this compound significantly alleviated noise-induced auditory threshold shifts when measured 3 and 14 days after noise exposure. nih.govyoutube.com For example, in untreated rats exposed to 112dB noise for 2 hours, a permanent threshold shift of 30-40 dB was observed after 14 days. youtube.com In contrast, this compound treated rats showed nearly complete recovery at lower frequencies and shifts of less than 10 dB at higher frequencies. youtube.com

Furthermore, this compound treatment significantly reduced the loss of outer hair cells (OHCs), a primary site of damage in NIHL. nih.govyoutube.com In noise-exposed control animals, OHC survival at the most affected region of the cochlea was around 81.5%, whereas in the this compound treated group, survival was maintained at 95.2%. nih.govyoutube.com The compound also protected against the loss of cochlear ribbon synapses and the degeneration of auditory nerve fibers. nih.govyoutube.com Mechanistically, these protective effects are attributed to this compound's capacity to reduce cochlear oxidative stress and mtDNA damage, thereby helping to maintain the interaction between mitochondrial transcription factor A (TFAM) and mtDNA, which is crucial for mitochondrial biogenesis and function. nih.gov

Table 3: Efficacy of this compound in a Rat Model of Noise-Induced Hearing Loss

Parameter Effect of Noise Exposure (Vehicle Group) Effect of this compound Treatment Reference
Auditory Threshold Shift (14 days post-exposure) ~30-40 dB shift <10 dB shift at 24 & 32 kHz; complete recovery at 8 kHz youtube.com
Outer Hair Cell (OHC) Survival (Base turn) 81.5% 95.2% nih.govyoutube.com
Cochlear Ribbon Synapse Loss Increased Reduced nih.govyoutube.com
Auditory Nerve Fiber Degeneration Increased Reduced nih.govyoutube.com
Cochlear Oxidative Stress & mtDNA Damage Increased Attenuated nih.gov

Oncology Research

The role of mitochondrial ROS in cancer is multifaceted; while they can inflict damage, they also participate in signaling pathways that promote cancer cell proliferation and survival. This dual role has led to investigations into mitochondria-targeted antioxidants like this compound as potential anticancer agents, with preclinical studies showing varied results depending on the cancer type.

In a murine model of N-nitrosodiethylamine-induced hepatocarcinogenesis, this compound demonstrated preventative effects. Its administration led to a 30% increase in the survival of the animals, a 25% decrease in tumor incidence, and a 39% reduction in tumor multiplicity. The treatment also appeared to retard the process of carcinogenesis, as indicated by the dielectric parameters of the tumors, and helped normalize the levels of phospholipids (B1166683) and glycogen (B147801) in the hepatic tissue.

Conversely, other studies have found this compound to be ineffective in different cancer models. Research involving mice with BRAF-induced malignant melanoma and KRAS-induced lung cancer showed that this compound had no impact on the number of primary tumors or metastases. Furthermore, in in-vitro experiments, this compound did not affect the proliferation of human melanoma and lung cancer cell lines.

Other research points to a potential role for this compound in inhibiting melanoma cell growth and inducing apoptosis, while not affecting non-malignant skin fibroblasts. Additionally, studies have explored its use as an adjuvant to chemotherapy. For instance, this compound was found to mitigate 5-fluorouracil-induced cardiotoxicity in mice by modulating mitochondrial oxidative stress, suggesting its potential to serve as a protective agent during cancer treatment. These divergent findings underscore that the efficacy of this compound in oncology is highly context-dependent, likely influenced by the specific cancer's metabolic profile and reliance on ROS-mediated signaling.

Prostate Cancer Models

Research into the direct effects of this compound on prostate cancer is still emerging, with more extensive studies having been conducted on its parent compound, Tempol. Tempol has been shown to decrease cell viability in both PC-3 and LNCaP prostate cancer cell lines. nih.govplos.org In vivo studies using the Transgenic Adenocarcinoma of the Mouse Prostate (TRAMP) model revealed that Tempol's effects are dependent on the stage of cancer progression. nih.govplos.org It has been suggested that the targeted scavenging of mitochondrial superoxide, the primary function of this compound, can inhibit tumor cell migration and prevent spontaneous tumor metastasis in various murine and human tumor models. nih.gov This suggests a potential therapeutic avenue for this compound in prostate cancer by targeting mitochondria-derived ROS.

Breast Tumor Models

Mitochondrial dysfunction is a recognized feature in various human cancers, including breast cancer, and is associated with increased production of reactive oxygen species (ROS). nih.gov Studies have shown that mitochondrial dysfunction can promote the migration and invasion of breast cancer cells. nih.gov

The mitochondria-targeted antioxidant this compound has been investigated for its ability to counteract these effects. In clones of breast cancer cells with induced mitochondrial dysfunction, treatment with this compound was found to effectively inhibit cell migration and invasion. nih.gov This inhibitory effect is linked to the reduction of ROS, which in turn downregulates the expression of hypoxia-inducible factor-1α (HIF-1α) and vascular endothelial growth factor (VEGF), both of which are crucial for tumor progression and angiogenesis. nih.gov These findings highlight the potential of this compound to suppress the malignant behavior of breast cancer cells by targeting mitochondrial ROS-mediated signaling pathways. nih.gov

While direct studies on this compound are promising, research on its parent compound, Tempol, has also provided relevant insights. In MCF7 breast cancer cells, Tempol has been shown to inhibit cell proliferation and induce apoptosis. acs.orgnih.gov Furthermore, other mitochondria-targeted antioxidants like MitoQ have demonstrated the ability to prevent breast cancer relapse and metastatic dissemination in preclinical mouse models, reinforcing the therapeutic strategy of targeting mitochondria in breast cancer. researchgate.net

Table 1: Effects of this compound and Related Compounds in Breast Cancer Models

Compound Model Key Findings Reference
This compound Breast cancer cell clones with mitochondrial dysfunction Inhibited cell migration and invasion; Downregulated HIF-1α and VEGF. nih.gov
Tempol MCF7 breast cancer cells Inhibited proliferation and induced apoptosis. acs.orgnih.gov

| MitoQ | Preclinical mouse models | Prevented local recurrence and metastatic dissemination. | researchgate.net |

Melanoma Cell Growth Inhibition

The role of this compound in melanoma has yielded conflicting results in preclinical studies, suggesting its effects may be context-dependent.

One line of research indicates that this compound can inhibit melanoma growth. In a xenograft model using the human melanoma cell line A375, administration of this compound was shown to significantly attenuate tumor growth. researchgate.net In vitro studies with B16-F0 mouse melanoma cells also demonstrated that this compound inhibits cell growth and induces apoptosis. researchgate.net The proposed mechanism involves the inhibition of glycolysis and reduction of ATP levels in melanoma cells. researchgate.net Another study found that scavenging mitochondrial ROS with Mito-Tempo could reverse the cytotoxic effects of the drug elesclomol (B1671168) on specific subpopulations of melanoma cells (JARID1Bhigh), suggesting a nuanced role for mitochondrial ROS in cell death pathways. nih.gov

Conversely, a different study reported that this compound did not influence the progression of malignant melanoma in mice. researchgate.netnih.govmdpi.com In this research, which utilized a mouse model with BRAF-induced malignant melanoma, the administration of this compound had no significant impact on the number of primary tumors or metastases. nih.govmdpi.com Furthermore, the study found that this compound did not affect the proliferation of human melanoma cell lines in vitro. nih.govmdpi.com

These divergent findings underscore the complexity of mitochondrial signaling in melanoma and indicate that the therapeutic efficacy of targeting mitochondrial ROS with compounds like this compound may depend on the specific genetic background and metabolic state of the tumor. researchgate.netnih.govnih.gov

Table 2: Contrasting Findings of this compound in Melanoma Models

Study Outcome Model System Key Findings Reference
Inhibition of Growth A375 human melanoma xenograft; B16-F0 mouse melanoma cells Attenuated tumor growth; Inhibited cell proliferation and induced apoptosis. researchgate.net
No Effect on Progression BRAF-induced malignant melanoma mouse model; Human melanoma cell lines No impact on the number of primary tumors and metastases; Did not influence cell proliferation. nih.govmdpi.com

| Modulation of Drug Effects | WM3734 melanoma cells (JARID1Bhigh subpopulation) | Reversed elesclomol-mediated cell killing. | nih.gov |

Inflammatory and Immune System Research

T-Lymphocyte Cytokine Profile Modulation

This compound has been shown to modulate the cytokine profiles of T-lymphocytes, particularly in the context of stress-induced immune alterations. Studies have demonstrated that norepinephrine (B1679862) (NE), a stress-related neurotransmitter, can increase mitochondrial superoxide (O2•−) in T-lymphocytes, leading to changes in their cytokine production. plos.org

In vitro experiments with activated CD4+ and CD8+ T-lymphocytes showed that the presence of NE significantly altered the secretion of several key cytokines. plos.org The addition of this compound was able to counteract these changes, suggesting that mitochondrial ROS play a crucial role in this process. plos.org Specifically, this compound restored the levels of Interleukin-2 (IL-2), Interferon-gamma (IFNγ), and Interleukin-17A (IL-17A) in CD4+ T-cells treated with NE. plos.org In CD8+ T-cells, this compound reestablished the levels of Interleukin-6 (IL-6), IL-17A, and Interleukin-10 (IL-10). plos.org

These findings indicate that by scavenging mitochondrial superoxide, this compound can reverse specific stress-induced changes in the cytokine expression of T-lymphocytes. plos.org This highlights a potential therapeutic application for this compound in conditions where stress-related immune dysregulation is a contributing factor.

Table 3: Effect of this compound on Norepinephrine-Mediated Cytokine Changes in T-Lymphocytes

T-Cell Type Cytokine Effect of Norepinephrine (NE) Effect of this compound + NE Reference
CD4+ IL-2 Reduced Restored plos.org
CD4+ IFNγ Reduced Restored plos.org
CD4+ TNFα Reduced No significant restoration plos.org
CD4+ IL-10 Reduced No significant restoration plos.org
CD4+ IL-17A Increased Restored plos.org
CD8+ IL-2 Reduced No significant restoration plos.org
CD8+ IFNγ Reduced No significant restoration plos.org
CD8+ TNFα Reduced No significant restoration plos.org
CD8+ IL-10 Reduced Restored plos.org
CD8+ IL-6 Increased Restored plos.org

| CD8+ | IL-17A | Increased | Restored | plos.org |

Chronic Obstructive Pulmonary Disease (COPD) Models

This compound has demonstrated protective effects in preclinical models of Chronic Obstructive Pulmonary Disease (COPD), a condition characterized by chronic inflammation and oxidative stress in the lungs. nih.govnih.govresearchgate.net

In a mouse model where COPD-like symptoms were induced by ozone exposure, treatment with this compound yielded several beneficial outcomes. nih.gov The study reported that this compound reduced lung inflammation scores, attenuated the levels of inflammatory cytokines, and decreased serum markers of oxidative damage (8-OHdG) and mitochondrial ROS. nih.gov Furthermore, this compound treatment was found to inhibit the expression of mitochondrial complex II and IV, as well as the NLRP3 inflammasome, which is a key component of the inflammatory response. nih.gov Another study also noted that a mitochondrial ROS inhibitor, specifically this compound, can reduce the expression of the NLRP3 inflammasome in lung tissue. frontiersin.org

In vitro studies have further supported these findings, showing that this compound can protect human bronchial epithelial cells from cigarette smoke extract-induced ROS and mitochondrial fragmentation. nih.gov Together, these results suggest that by targeting mitochondrial oxidative stress, this compound can alleviate key pathological features of COPD, positioning it as a potential therapeutic agent for this chronic respiratory disease. nih.gov

Table 4: Effects of this compound in Preclinical COPD Models

Model Key Findings Reference
Ozone-Exposed Mice Reduced lung inflammation scores. nih.gov
Attenuated inflammatory cytokine levels. nih.gov
Reduced serum 8-OHdG and mitochondrial ROS levels. nih.gov
Inhibited expression of mitochondrial complexes II & IV and NLRP3. nih.gov

| In Vitro (Human Bronchial Epithelial Cells) | Protected against cigarette smoke extract-induced ROS and mitochondrial fragmentation. | nih.gov |

Research Methodologies and Experimental Approaches

In Vitro Model Systems

In vitro models are fundamental for dissecting the specific cellular and molecular effects of Mito-tempol in a controlled setting, free from the systemic complexities of a whole organism.

Standard two-dimensional (2D) cell cultures, where cells are grown in a monolayer on a flat surface, are frequently used to study the effects of this compound. mdpi.com For instance, the C2C12 muscle myoblast cell line has been used to simulate sepsis in vitro by exposing the cells to a mixture of inflammatory cytokines. nih.gov In this 2D model, researchers assessed the ability of this compound to block the subsequent increase in cellular superoxide (B77818) generation. nih.gov Similarly, SH-SY5Y neuroblastoma cells have served as a 2D model to investigate the protective potential of this compound against neurotoxicity induced by agents like rotenone. researchgate.net

Three-dimensional (3D) cell culture models, such as spheroids, are increasingly employed as they more accurately mimic the in vivo environment, including cell-to-cell interactions and nutrient gradients. researchgate.netresearchgate.net A 3D culture model using the human hepatoblastoma cell line, HepG2, has been instrumental in evaluating this compound's protective effects against acetaminophen (B1664979) (APAP)-induced liver injury. mdpi.com In these 3D spheroids, this compound demonstrated a marked attenuation of APAP-induced cytotoxicity and a significant reduction in mitochondrial oxidative stress. mdpi.com These models suggest that this compound's protective effects on mitochondria are independent of contributions from inflammatory cells like neutrophils and Kupffer cells, which would be present in an in vivo setting. mdpi.com

To directly investigate the interaction of this compound with its primary target, researchers frequently isolate mitochondria from cells and tissues. This subcellular fractionation allows for the study of mitochondrial function and oxidative stress in a cell-free system. Standard procedures involve homogenizing the tissue or cells and using differential centrifugation to separate the mitochondrial fraction from other cellular components. nih.gov

For example, mitochondria have been isolated from rat heart tissue to assess the impact of this compound on mitochondrial respiration and reactive oxygen species (ROS) production following burn injuries. nih.gov In other studies, mitochondria were isolated from the diaphragms of septic mice to determine how this compound administration affects mitochondrial function and ATP generation. nih.gov Experiments have also been performed on mitochondria isolated from rat liver and on bovine heart mitochondrial membranes to compare the antioxidant efficacy of this compound with its reduced form, MitoTEMPOL-H. nih.gov A more advanced technique involves the use of MITO-Tag mice, which express a tagged mitochondrial outer membrane protein in a cell-type-specific manner, enabling rapid and specific isolation of mitochondria from a particular cell type within a tissue for subsequent analysis. nih.gov

In Vivo Animal Model Design and Implementation

In vivo animal models are indispensable for understanding the physiological and pathological effects of this compound in a whole organism. These models are designed to replicate specific human diseases or conditions.

A common approach involves inducing a pathological state in rodents and then administering this compound to assess its therapeutic potential. Examples include:

Acute Liver Injury: C57BL/6J mice are treated with an overdose of acetaminophen (APAP) to induce acute liver failure, followed by the administration of this compound to evaluate its hepatoprotective effects. mdpi.com

Sepsis: Sepsis is modeled in ICR (CD-1) mice through cecal ligation and puncture (CLP) or by injecting lipopolysaccharide (LPS). nih.govnih.gov These models are used to study this compound's ability to prevent sepsis-induced organ dysfunction, such as diaphragm weakness and liver injury. nih.govnih.gov Some study designs include delayed administration of this compound to assess its effectiveness in a more clinically relevant scenario. nih.gov

Noise-Induced Hearing Loss: Rats are exposed to intense noise to induce hearing loss, providing a model to test if this compound can mitigate cochlear damage and preserve auditory function. nih.govnih.gov

Diabetic Complications: Diabetes is induced in rats using streptozotocin (B1681764) (STZ) to study the effects of this compound on complications like diabetic retinopathy. mdpi.com

Burn Injury: Rats are subjected to a controlled burn to create a model of severe thermal injury, allowing researchers to investigate this compound's role in mitigating associated cardiac dysfunction. nih.gov

Cancer Progression: Endogenous mouse models, where oncogenes like BRAF or KRAS are activated in specific tissues, are used to study the impact of this compound on the progression of cancers such as malignant melanoma and lung cancer in the presence of an intact immune system. mdpi.com

In these studies, various parameters are measured, including survival rates, organ function biomarkers in serum, histological analysis of tissues, and molecular markers of inflammation and oxidative stress. nih.govmdpi.comnih.gov

Biochemical and Molecular Analyses

A suite of biochemical and molecular assays is employed to quantify the effects of this compound on oxidative stress and its downstream consequences.

Several fluorescent probes are used to detect and quantify ROS levels in cells and tissues.

MitoSOX Red: This is a widely used fluorescent dye that specifically targets mitochondria in live cells. targetmol.com Once in the mitochondria, it is oxidized by superoxide, the primary ROS targeted by this compound, causing it to fluoresce. targetmol.comnih.gov Studies have consistently shown that treatment with this compound reduces the fluorescence intensity of MitoSOX in various models, including acetaminophen-exposed hepatocytes, cytokine-stimulated muscle cells, and liver tissue from septic mice, indicating a reduction in mitochondrial superoxide levels. nih.govmdpi.comnih.govnih.gov

Dihydroethidium (B1670597) (DHE): DHE is another fluorescent probe used to detect intracellular superoxide. nih.gov Research on noise-induced hearing loss has demonstrated that this compound treatment significantly reduces DHE fluorescence in the cochlea, signifying an alleviation of oxidative stress. nih.govnih.gov

DCFDA/DCFH-DA: 2',7'-dichlorofluorescin diacetate (DCFDA) is a cell-permeable probe that, once deacetylated by cellular esterases to DCFH, is oxidized by a range of ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). Assays using this method have shown that this compound can significantly decrease ROS levels in neuroblastoma cells under toxic stress. researchgate.net

Table 1: Application of ROS Probes in this compound Research

Probe Target ROS Model System Finding with this compound Reference(s)
MitoSOX Red Mitochondrial Superoxide HepG2 3D Cell Culture Reduced APAP-induced oxidative stress mdpi.com
C2C12 Muscle Cells Prevented cytokine-induced superoxide increase nih.gov
LPS-induced Sepsis Mice Decreased liver mitochondrial ROS nih.gov
DHE Superoxide Noise-Induced Hearing Loss Rats Reduced cochlear superoxide generation nih.govnih.gov
High Glucose-stimulated Cardiomyocytes Inhibited increase in oxidant levels nih.gov
DCFH-DA General ROS SH-SY5Y Neuroblastoma Cells Decreased rotenone-induced ROS levels researchgate.net

Chronic oxidative stress leads to damage of macromolecules, including lipids, proteins, and DNA. Specific biomarkers are measured to quantify this damage and to assess the protective effects of this compound.

Protein Carbonylation: This is a common marker of protein oxidation. Assays to detect carbonyl groups introduced into proteins have shown that this compound treatment can decrease the level of protein carbonylation in the retinas of diabetic rats. mdpi.com

4-HNE (4-hydroxynonenal): As a major product of lipid peroxidation, 4-HNE is a widely recognized biomarker of oxidative damage. mdpi.comnih.gov Immunofluorescence staining for 4-HNE adducts in tissues has shown that this compound significantly reduces the accumulation of 4-HNE in the cochlea following noise-induced trauma, indicating protection against lipid peroxidation. nih.govnih.govfrontiersin.org

8-OHdG (8-hydroxy-2'-deoxyguanosine): This is a primary marker of oxidative DNA damage. researchgate.net Studies have used immunohistochemistry and other quantitative methods to measure 8-OHdG levels. Results indicate that this compound treatment attenuates the increase in 8-OHdG in cochlear mitochondrial DNA after acoustic trauma, suggesting it protects DNA from oxidative damage. nih.govnih.gov

MDA (Malondialdehyde): MDA is another end-product of lipid peroxidation and is often measured using the thiobarbituric acid reactive substances (TBARS) assay. nih.gov Research has demonstrated that this compound pretreatment significantly lowers serum MDA levels in septic mice and inhibits hyperthermia-induced MDA production in platelets. nih.govresearchgate.netresearchgate.net

Table 2: Oxidative Damage Biomarkers Used in this compound Studies

Biomarker Type of Damage Model System Effect of this compound Reference(s)
Protein Carbonylation Protein Oxidation Diabetic Retinopathy Rat Model Decreased protein carbonyl levels mdpi.com
4-HNE Lipid Peroxidation Noise-Induced Hearing Loss Rat Model Attenuated 4-HNE generation nih.govnih.govfrontiersin.org
8-OHdG DNA Oxidation Noise-Induced Hearing Loss Rat Model Reduced 8-OHdG levels in mtDNA nih.govnih.govresearchgate.net
MDA Lipid Peroxidation LPS-induced Sepsis Mice Decreased serum MDA content nih.govresearchgate.net
Hyperthermia-treated Platelets Inhibited MDA production researchgate.net

Assessment of Mitochondrial Membrane Potential (e.g., JC-1 Staining)

In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates within the mitochondria that emit red fluorescence. researchgate.netthermofisher.com Conversely, in cells with a low MMP, often an indicator of apoptosis or mitochondrial dysfunction, JC-1 remains in its monomeric form in the cytoplasm and emits green fluorescence. creative-bioarray.comresearchgate.net The ratio of red to green fluorescence provides a quantifiable measure of the mitochondrial membrane potential, with a decrease in this ratio indicating mitochondrial depolarization. researchgate.net This ratiometric analysis offers a distinct advantage over non-ratiometric dyes by providing more precise and reliable data. nih.gov

The general procedure for JC-1 staining involves incubating cells with the JC-1 dye, followed by analysis using fluorescence microscopy or flow cytometry. nih.govcreative-bioarray.com Flow cytometry allows for the quantitative analysis of a large population of cells, differentiating between cells with healthy, polarized mitochondria and those with depolarized mitochondria. nih.gov

Table 1: JC-1 Staining Characteristics

Mitochondrial StateJC-1 FormFluorescence Emission
High Membrane Potential (Healthy)J-aggregatesRed
Low Membrane Potential (Apoptotic/Dysfunctional)MonomersGreen

Analysis of ATP Levels

The analysis of adenosine (B11128) triphosphate (ATP) levels serves as a direct indicator of mitochondrial energy production and cellular metabolic function. researchgate.net Studies investigating the effects of this compound have utilized ATP level measurements to assess its impact on mitochondrial function. For instance, in a study on noise-induced hearing loss, cochlear ATP levels were measured using a spectrophotometry-based ATP Detection Kit. nih.gov This research demonstrated that acoustic trauma led to a reduction in ATP levels in the cochleae, and treatment with this compound was able to attenuate this decrease. nih.gov

Similarly, research on the effects of TEMPOL (B1682022), the parent compound of this compound, on L5178Y cells showed that treatment led to a concentration-dependent decrease in cellular ATP content, suggesting that mitochondrial dysfunction is an early effect of the compound. researchgate.net In a sepsis-induced diaphragm dysfunction model, this compound administration prevented the sepsis-induced reduction in maximal ATP generation rates in diaphragm mitochondria. nih.gov

Table 2: Research Findings on this compound and ATP Levels

Study FocusModel SystemKey Finding Regarding ATP LevelsReference
Noise-Induced Hearing LossRat CochleaeThis compound attenuated the noise-induced reduction in ATP levels. nih.gov
Sepsis-Induced Diaphragm DysfunctionMouse Diaphragm MitochondriaThis compound prevented the sepsis-induced decrease in ATP production rates. nih.gov
TEMPOL EffectsL5178Y CellsTEMPOL caused a concentration-dependent decrease in cellular ATP. researchgate.net

Enzymatic Activity Assays (e.g., SOD, Catalase, GPx)

Enzymatic activity assays are crucial for determining the impact of compounds like this compound on the cellular antioxidant defense system. This compound itself is a superoxide dismutase (SOD) mimetic, meaning it mimics the activity of the endogenous antioxidant enzyme SOD. researchgate.netabcam.com Assays measuring the activity of key antioxidant enzymes such as SOD, catalase, and glutathione (B108866) peroxidase (GPx) are therefore highly relevant.

Research has shown that this compound can influence the activity of these enzymes. For instance, in a study on the effects of sPLA2, treatment with this compound was found to reverse the sPLA2-induced decrease in the activities of catalase and SOD. researchgate.net In another study investigating hypertension induced by nitric oxide inhibition, the administration of tempol, a related compound, reduced the increased activities of copper-zinc SOD (Cu-Zn SOD), manganese SOD (Mn-SOD), GPx, and glutathione reductase (GR) observed in the hypertensive state. nih.gov However, catalase activity was not affected by tempol treatment in that particular study. nih.gov

These assays typically involve spectrophotometric or in-gel activity measurements. nih.govcellbiolabs.com For example, SOD activity can be determined by its ability to inhibit the reduction of a chromogen by superoxide anions. cellbiolabs.com

Table 3: Effect of Tempol/Mito-tempol on Antioxidant Enzyme Activity

EnzymeEffect of Disease/ToxinEffect of Tempol/Mito-tempolReference
SODDecreased by sPLA2; Increased in L-NAME hypertensionReversed decrease; Reduced increase researchgate.netnih.gov
CatalaseDecreased by sPLA2; Unaffected in L-NAME hypertensionReversed decrease; No effect researchgate.netnih.gov
GPxIncreased in L-NAME hypertensionReduced increase nih.gov

Western Blotting for Protein Expression (e.g., Caspases, LC3, P62, SOD2, PGC1α, Nrf2)

Western blotting is a fundamental technique used to detect and quantify the expression levels of specific proteins. In the context of this compound research, it is employed to investigate the compound's effects on various cellular pathways, including apoptosis, autophagy, and mitochondrial biogenesis.

Key proteins often analyzed include:

Caspases: These are a family of proteases that play a central role in the execution of apoptosis.

LC3 (Microtubule-associated protein 1A/1B-light chain 3) and P62 (Sequestosome 1): These are key markers of autophagy. An increase in the LC3-II/LC3-I ratio and changes in p62 levels are indicative of alterations in autophagic flux. nih.gov

SOD2 (Superoxide Dismutase 2 or MnSOD): This is the mitochondrial form of superoxide dismutase, a primary antioxidant enzyme. abcam.com

PGC1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha): A master regulator of mitochondrial biogenesis.

Nrf2 (Nuclear factor erythroid 2-related factor 2): A transcription factor that regulates the expression of antioxidant proteins. nih.govnih.gov

Studies have shown that Nrf2 can translocate to the nucleus to trigger the expression of antioxidant genes. nih.gov The p62 protein can interact with Keap1, a negative regulator of Nrf2, leading to Nrf2 activation. nih.govnih.gov

Table 4: Proteins Analyzed by Western Blotting in this compound Research

Protein TargetCellular ProcessRelevance to this compound Studies
CaspasesApoptosisAssessing the role of this compound in programmed cell death.
LC3, P62AutophagyInvestigating the impact of this compound on cellular degradation pathways.
SOD2Antioxidant DefenseDetermining the effect of this compound on endogenous mitochondrial antioxidant enzymes.
PGC1αMitochondrial BiogenesisEvaluating the influence of this compound on the generation of new mitochondria.
Nrf2Oxidative Stress ResponseExamining the activation of the Nrf2-mediated antioxidant response by this compound.

Gene Expression Analysis (e.g., Real-time qPCR for mtDNA copy number, mitochondrial genes)

Gene expression analysis, particularly using real-time quantitative polymerase chain reaction (qPCR), is a powerful tool to quantify changes in the expression of specific genes. In the study of this compound, this technique is used to assess its effects on mitochondrial DNA (mtDNA) and the transcription of mitochondrial and nuclear genes involved in mitochondrial function.

A key application is the determination of mtDNA copy number, which can be an indicator of mitochondrial health and biogenesis. nih.govspringernature.com This is typically achieved by comparing the relative amplification of a mitochondrial gene (e.g., a region of the D-loop or a specific tRNA gene) to a single-copy nuclear gene. nih.govresearchgate.net A decrease in mtDNA copy number can signify mitochondrial depletion. nih.govresearchgate.net

In a study on noise-induced hearing loss, real-time qPCR was used to show that acoustic trauma caused a reduction in mtDNA copy number and the expression of the mitochondrial gene Nd6 in the cochlea. nih.gov Treatment with this compound was found to mitigate these effects, suggesting a protective role for the compound in maintaining mitochondrial genetic material and its expression. nih.gov

Table 5: Gene Expression Analysis in this compound Research

Analysis TypeTargetKey FindingReference
Real-time qPCRmtDNA copy numberThis compound attenuated the noise-induced reduction in mtDNA copy number. nih.gov
Real-time qPCRNd6 (mitochondrial gene)This compound attenuated the noise-induced decrease in Nd6 expression. nih.gov

Lactate (B86563) Dehydrogenase (LDH) Release Assays

Lactate dehydrogenase (LDH) release assays are a common method for quantifying cytotoxicity and cell membrane damage. nih.govabcam.com LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon damage to the plasma membrane. abcam.comyoutube.com The amount of LDH released is proportional to the number of damaged or dead cells. youtube.com

The assay is typically colorimetric, where the enzymatic activity of the released LDH is measured. abcam.comyoutube.com LDH catalyzes the conversion of lactate to pyruvate (B1213749), which is coupled to the reduction of a tetrazolium salt into a colored formazan (B1609692) product. abcam.comyoutube.com The intensity of the color, measured by a spectrophotometer, is directly proportional to the amount of LDH released and, therefore, to the level of cell death. youtube.com This method is considered a reliable and reproducible alternative to other cytotoxicity assays. nih.govnih.gov

While direct studies detailing the use of LDH assays specifically with this compound are not as prevalent in the provided search results, this assay is a standard tool in cellular biology and would be applicable for assessing the cytoprotective or cytotoxic effects of this compound under various experimental conditions. youtube.com

Advanced Imaging and Spectroscopic Techniques

Advanced imaging and spectroscopic techniques offer powerful capabilities for visualizing and analyzing the effects of compounds like this compound at the subcellular level. These methods can provide high-resolution spatial and chemical information that complements the data obtained from the biochemical assays described previously.

Multimodal Imaging , which combines techniques like mass spectrometry imaging (MSI) and vibrational spectroscopy (such as Raman spectroscopy), can provide detailed molecular information within a spatial context. nih.gov For instance, Raman spectroscopy could be used to monitor changes in the conformational states of biomolecules like DNA, while MSI could identify and map the distribution of specific lipid species, providing insights into processes like lipid peroxidation. nih.gov

Fluorescence Lifetime Imaging Microscopy (FLIM) is another advanced technique that can provide information about the local environment of a fluorescent molecule, which can be used to study protein-protein interactions or changes in the cellular microenvironment. researchgate.net

In the context of this compound, which is designed to accumulate in mitochondria, high-resolution imaging techniques are particularly valuable for confirming its subcellular localization and observing its effects directly within the organelle. Spectroscopic methods could also be employed to study the chemical transformations of this compound and its interactions with mitochondrial components. acs.org

Electron Paramagnetic Resonance (EPR) Imaging for Redox Status

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for studying materials with unpaired electrons. This compound, being a nitroxide radical, is paramagnetic and thus EPR-active. This property allows it to be used as a molecular sensor or spin-probe to analyze the redox status and oxidative stress in cells and tissues. iiarjournals.org

The methodology is based on the redox cycling of this compound. In a cellular environment, the paramagnetic this compound can be reduced by cellular reductants to its EPR-silent (diamagnetic) hydroxylamine (B1172632) form, Mito-TEMPOH. iiarjournals.org Conversely, it can be oxidized back to its paramagnetic state by reactive oxygen species (ROS), particularly superoxide. The intensity of the EPR signal is therefore directly related to the balance between these oxidative and reductive processes. iiarjournals.orgresearchgate.net A slower decay of the EPR signal indicates a higher level of oxidative stress, as the compound is being re-oxidized by superoxide, counteracting its reduction. iiarjournals.org

Research has demonstrated that cell-penetrating paramagnetic spin-probes like this compound are valuable for EPR imaging of superoxide levels in living cells and for assessing mitochondrial dysfunction associated with superoxide imbalance. iiarjournals.org Studies have shown a strong positive correlation between the EPR signal intensity of this compound and the intracellular level of superoxide. iiarjournals.org This technique allows for the non-invasive visualization of redox status in various physiological and pathological conditions. mdpi.com

Cell TypeConditionEPR Signal Intensity (Relative Units)Superoxide Level (DHE Test, Relative Units)Correlation (R)
Normal Human LymphocytesUntreatedLowerLow0.9143 iiarjournals.org
Normal Human LymphocytesME/Rot-Treated (Induces Oxidative Stress)HigherHigh0.9143 iiarjournals.org

Table 1: Correlation of this compound EPR Signal with Superoxide Levels. This table summarizes findings from a study on human lymphocytes where oxidative stress was induced. The intensity of the this compound EPR signal showed a strong positive correlation with superoxide levels measured by a conventional dihydroethidium (DHE) test, validating EPR as a method for monitoring redox status. iiarjournals.org

Transmission Electron Microscopy for Mitochondrial Ultrastructure

Transmission Electron Microscopy (TEM) is an essential imaging technique for visualizing the internal structure of cells and organelles at high resolution. nih.govcreative-proteomics.com It is a crucial tool for assessing mitochondrial morphology, which is intrinsically linked to mitochondrial function. creative-proteomics.comnih.gov TEM analysis can reveal critical details about mitochondrial health, including cristae density and organization, swelling, and the integrity of the inner and outer membranes. nih.govnih.gov

In studies involving this compound, TEM is employed to observe the protective effects of the compound on mitochondrial structure under conditions of stress. For instance, research on intestinal epithelial cells has shown that this compound treatment can ameliorate mitochondrial ultrastructural abnormalities. researchgate.net In control groups experiencing stress, mitochondria often appear swollen with a dissolution of cristae. Following treatment with this compound, a significantly higher percentage of mitochondria retain a healthy, orthodox morphology. researchgate.net Similarly, TEM has been used to show that related mitochondria-targeted antioxidants can protect spermatozoa from ultrastructural damage during cryopreservation. researchgate.net

Cell TypeCondition% Healthy Mitochondria% Unhealthy Mitochondria (Swollen, Dissolution of Cristae)
Ileal EnterocytesVehicle ControlHighLow
Ileal EnterocytesStress-InducedLowHigh
Ileal EnterocytesStress-Induced + this compoundSignificantly IncreasedSignificantly Decreased

Table 2: Effect of this compound on Mitochondrial Ultrastructure Visualized by TEM. This table illustrates typical findings from studies where TEM was used to quantify changes in mitochondrial morphology. This compound treatment was shown to significantly increase the percentage of healthy mitochondria in stressed ileal enterocytes compared to untreated stressed cells. researchgate.net

LC-MS/MS for Compound Detection and Localization

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific analytical technique used to identify and quantify molecules within a complex mixture. nih.govnih.gov This method is essential for pharmacokinetic studies, allowing researchers to determine the presence, concentration, and localization of compounds like this compound in biological samples such as plasma, tissues, or specific cellular compartments. nih.govresearchgate.net

The process involves separating the compound from other molecules in the sample using liquid chromatography. The separated compound is then ionized and identified by the mass spectrometer based on its unique mass-to-charge ratio (m/z). Tandem mass spectrometry (MS/MS) further fragments the initial ion and analyzes the resulting fragment ions, providing a highly specific "fingerprint" for the molecule. nih.gov For this compound, detection is often performed in the positive electrospray ionization (ESI+) mode using multiple reaction monitoring (MRM), which tracks a specific transition from a precursor ion to a product ion (e.g., m/z 474.2 → 320.1). nih.gov This specificity allows for accurate quantification and demonstrates the compound's ability to reach its target site, such as the inner ear perilymph following systemic administration. nih.gov

ParameterSetting
TechniqueLiquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) nih.gov
Ionization ModePositive Electrospray Ionization (ESI+) nih.gov
Detection ModeMultiple Reaction Monitoring (MRM) nih.gov
MRM Transition for this compoundm/z 474.2 → 320.1 nih.gov
ApplicationQuantification of this compound in perilymph nih.gov

Table 3: Typical LC-MS/MS Parameters for this compound Detection. This table outlines the key settings used in an LC-MS/MS method to specifically detect and quantify this compound in biological samples, confirming its localization in the target tissue. nih.gov

Functional Assays (e.g., Mitochondrial Respiration Capacity, Cell Viability)

Functional assays are critical for determining the physiological consequences of this compound treatment. These experiments measure the compound's impact on fundamental cellular processes, providing direct evidence of its biological efficacy.

Mitochondrial Respiration Capacity

Mitochondrial respiration, or oxidative phosphorylation, is the primary process by which cells generate ATP. Assays measuring oxygen consumption rate (OCR) are a direct way to assess the function and efficiency of the mitochondrial electron transport chain. youtube.com High-resolution respirometry, often performed using analyzers like the Seahorse XFe platform, allows for real-time measurement of OCR in live cells under various conditions. researchgate.netyoutube.com

Studies have shown that this compound can protect and restore mitochondrial respiratory function in cells under stress. researchgate.net By sequentially adding different mitochondrial inhibitors and uncouplers, researchers can dissect various parameters of respiration. This compound has been observed to preserve basal respiration, ATP-linked respiration, and maximal respiration, while also maintaining the spare respiratory capacity, which represents the cell's ability to respond to increased energy demand. researchgate.net This indicates that this compound protects the function of the respiratory chain complexes. abcam.com

Respiratory ParameterControl CellsStressed CellsStressed Cells + this compound
Basal RespirationNormalDecreasedRestored researchgate.net
Maximal RespirationNormalDecreasedRestored researchgate.net
Spare Respiratory CapacityNormalDecreasedRestored researchgate.net
ATP ProductionNormalDecreasedRestored researchgate.net

Table 4: Effect of this compound on Mitochondrial Respiration Parameters. This table summarizes the protective effects of this compound on key mitochondrial respiration metrics in cardiomyocytes subjected to metabolic stress. This compound treatment restored respiratory function to near-normal levels. researchgate.net

Cell Viability

Research has consistently demonstrated that this compound can protect various cell types from cytotoxicity induced by different stressors. For example, it significantly restored the viability of SH-SY5Y neuroblastoma cells exposed to glutamate-induced toxicity in a concentration-dependent manner. nih.gov Similar protective effects have been observed against rotenone-induced toxicity. researchgate.net These findings indicate that by targeting mitochondrial oxidative stress, this compound preserves mitochondrial function, thereby preventing cell death and enhancing cell survival. nih.govresearchgate.net

Cell LineConditionTreatmentCell Viability (% of Control)
SH-SY5YGlutamate (B1630785) (100 μM)None~60%
SH-SY5YGlutamate (100 μM)This compound (50 μM)82.90% nih.gov
SH-SY5YGlutamate (100 μM)This compound (100 μM)93.56% nih.gov

Table 5: Protective Effect of this compound on Cell Viability. This table shows data from an MTT assay where SH-SY5Y cells were exposed to the neurotoxin glutamate. Co-treatment with this compound significantly increased cell viability, demonstrating a potent cytoprotective effect. nih.gov

Comparative Studies with Other Antioxidants and Redox Modulators

Comparison with Non-Mitochondria-Targeted TEMPOL (B1682022)

The fundamental difference between Mito-tempol and its parent compound, TEMPOL, lies in the addition of a triphenylphosphonium (TPP) cation to the core TEMPOL structure. This modification facilitates the targeted accumulation of the molecule within mitochondria, the primary site of cellular reactive oxygen species (ROS) production.

While the intrinsic antioxidant capacity of the TEMPOL moiety remains similar between the two compounds in vitro, their efficacy in biological systems differs significantly due to this targeting strategy. nih.gov Studies have shown that the targeted delivery of this compound to the mitochondria makes it a more potent protective agent in conditions driven by mitochondrial oxidative stress. nih.govnih.gov

A key example is in models of acetaminophen (B1664979) (APAP)-induced hepatotoxicity, where mitochondrial oxidant stress is a critical factor. In a murine model, this compound provided dramatic, dose-dependent protection against liver injury. nih.gov In stark contrast, an equimolar dose of non-targeted TEMPOL failed to produce significant protective effects. nih.govnih.gov This highlights that directing the antioxidant to the specific subcellular location of ROS production is crucial for its therapeutic efficacy. Although a much higher dose of TEMPOL did show some protection, it was still less effective than a significantly lower dose of this compound. nih.gov

Once inside the mitochondria, this compound is rapidly reduced to its hydroxylamine (B1172632) form, MitoTEMPOL-H. nih.govnih.gov This hydroxylamine is a potent antioxidant in its own right, primarily acting through hydrogen atom donation, and is particularly effective at preventing lipid peroxidation and protecting mitochondrial DNA. nih.govnih.gov While TEMPOL is also reduced to its hydroxylamine form in vivo, the concentration at the critical site of mitochondrial ROS production is substantially lower than that achieved by this compound.

Table 1: Comparative Efficacy of this compound vs. TEMPOL in Acetaminophen (APAP)-Induced Hepatotoxicity
CompoundTargetingMechanismEfficacy in APAP-Induced Liver Injury Model
This compoundMitochondria-Specific (via TPP cation)Scavenges mitochondrial superoxide (B77818); reduces peroxynitrite formation. nih.govDose-dependently reduced liver injury, plasma ALT activities, and centrilobular necrosis. nih.gov
TEMPOLNon-Targeted (General Cellular Distribution)General superoxide scavenging.Did not significantly reduce hepatotoxicity at the same molar dose as this compound. nih.govnih.gov

Comparative Analysis with Other Mitochondria-Targeted Antioxidants (e.g., MitoQ, Mito-Ebselen)

This compound belongs to a class of compounds designed to deliver an antioxidant payload specifically to mitochondria. Its counterparts, such as MitoQ (Mitoquinone) and Mito-Ebselen, utilize the same TPP-based targeting strategy but have different antioxidant moieties.

This compound vs. MitoQ: this compound is a superoxide dismutase (SOD) mimetic, catalytically converting superoxide into hydrogen peroxide. researchgate.net MitoQ, on the other hand, is a ubiquinone (a component of the electron transport chain) derivative. It is reduced by complex II to its active antioxidant form, Mitoquinol, which can then scavenge peroxyl radicals and prevent lipid peroxidation. mitoq.com

This mechanistic difference can lead to different biological outcomes. In studies on cancer cell lines, both compounds were investigated for their effects on cell proliferation and metabolism. Neither this compound nor MitoQ significantly affected the proliferation of human melanoma and lung cancer cells. nih.gov However, they had different impacts on cellular metabolism. MitoQ, along with its control substance dTPP, reduced basal mitochondrial respiration and increased glycolysis in melanoma cells. nih.govresearchgate.net In contrast, this compound did not affect mitochondrial respiration in this model, though it did increase the extracellular acidification rate (ECAR), suggesting a potential shift towards glycolysis. nih.gov These findings suggest that while both target mitochondria, their distinct interactions with the electron transport chain and ROS-handling pathways can produce varied metabolic responses.

This compound vs. Mito-Ebselen: Mito-Ebselen is a mitochondria-targeted version of Ebselen, an organoselenium compound that functions as a glutathione (B108866) peroxidase (GPx) mimetic. nih.gov It catalyzes the reduction of hydroperoxides, including hydrogen peroxide and lipid hydroperoxides, using glutathione (GSH) as a cofactor. This mechanism is distinct from this compound's SOD-like activity, which generates hydrogen peroxide from superoxide. Ebselen has been shown to protect mitochondrial function by increasing the activity of antioxidant enzymes like SOD and catalase and improving ATP content. nih.govmdpi.com By targeting Ebselen to the mitochondria, Mito-Ebselen is designed to directly bolster the mitochondrial defense against peroxidative damage. The choice between this compound and Mito-Ebselen would depend on the specific type of oxidative stress involved; this compound targets the primary superoxide radical, while Mito-Ebselen targets downstream peroxides.

Table 2: Comparison of Mitochondria-Targeted Antioxidants
CompoundAntioxidant MoietyPrimary Mechanism of ActionEffect on Mitochondrial Respiration (Melanoma Cells) nih.gov
This compoundTEMPOL (Piperidine Nitroxide)Superoxide Dismutase (SOD) MimeticNo significant effect
MitoQUbiquinoneCoenzyme Q10 Mimetic; Scavenges Peroxyl RadicalsReduced basal respiration
Mito-EbselenEbselen (Organoselenium)Glutathione Peroxidase (GPx) MimeticNot reported in direct comparison

Contrast with Broad-Spectrum Antioxidants (e.g., N-acetylcysteine, Vitamin E)

Broad-spectrum antioxidants lack the specific subcellular targeting of molecules like this compound, which influences their efficacy and mechanism.

This compound vs. N-acetylcysteine (NAC): NAC is a precursor to the amino acid L-cysteine and is used to replenish intracellular glutathione (GSH) stores. Its antioxidant effect is largely indirect, by boosting the capacity of the endogenous GSH system. In the context of APAP-induced liver failure, NAC is the standard of care. However, comparative studies have shown the potential superiority of a targeted approach. In a mouse model of APAP overdose, post-treatment with this compound was more effective at preventing liver injury than NAC. nih.gov Furthermore, a combination of this compound and NAC provided superior protection compared to NAC alone. nih.govgwu.edu In a 3D cell culture model, this compound significantly reduced APAP-induced mitochondrial oxidative stress, whereas NAC did not, highlighting this compound's direct action at the source of the damage. mdpi.com

This compound vs. Vitamin E: Vitamin E (specifically α-tocopherol) is a lipid-soluble, chain-breaking antioxidant that resides within cellular membranes. mdpi.com Its primary role is to intercept lipid peroxyl radicals, thereby terminating the chain reaction of lipid peroxidation and protecting the integrity of membrane phospholipids (B1166683). mdpi.comyoutube.com Unlike this compound's catalytic (SOD-mimetic) action in the mitochondrial matrix, Vitamin E acts stoichiometrically within the lipid bilayer. mdpi.com The key distinction is the site and mode of action: this compound proactively neutralizes superoxide within mitochondria, while Vitamin E reactively protects membranes from the consequences of ROS that have already been formed.

Table 3: Contrast between this compound and Broad-Spectrum Antioxidants
CompoundPrimary Site of ActionMechanism of ActionKey Feature
This compoundMitochondrial MatrixCatalytic; SOD mimetic (scavenges superoxide). researchgate.netTargets the source of ROS production.
N-acetylcysteine (NAC)CytosolIndirect; replenishes glutathione (GSH) stores. nih.govBoosts endogenous antioxidant capacity.
Vitamin ECellular Membranes (Lipid Bilayer)Stoichiometric; chain-breaking antioxidant (scavenges lipid peroxyl radicals). mdpi.comProtects membrane integrity from lipid peroxidation.

Differentiation from Other Cardioprotective Agents (e.g., Dexrazoxane)

This compound has been investigated for its cardioprotective effects, particularly against chemotherapy-induced cardiotoxicity, inviting comparison with established agents like dexrazoxane (B1684449).

Dexrazoxane is an iron-chelating agent. Its cardioprotective mechanism is thought to involve preventing the formation of anthracycline-iron complexes, which catalyze the production of ROS and lead to mitochondrial oxidative stress. frontiersin.org Therefore, dexrazoxane acts by preventing ROS formation, whereas this compound acts by scavenging ROS after they are formed.

A preclinical study directly compared this compound and dexrazoxane for their ability to mitigate doxorubicin-induced cardiotoxicity. nih.govnih.gov Both agents successfully lessened the cardiomyopathy without compromising the anti-tumor activity of doxorubicin (B1662922). nih.gov Mechanistically, both compounds were shown to decrease the apoptosis marker caspase-3 and increase the pro-survival autophagy marker LC3-II in heart tissue, suggesting a shared pathway of cardioprotection. nih.govplos.org

However, some differences were observed. In the tumor tissue, this compound alone appeared to induce levels of DNA double-strand breaks comparable to doxorubicin, while dexrazoxane alone had a lesser effect. nih.gov In terms of systemic toxicity, dexrazoxane appeared to be more effective at mitigating a broader range of hematological and serum chemistry markers of overt toxicity than this compound. nih.gov This suggests that while both agents are cardioprotective, they have distinct ancillary effects, likely stemming from their different primary mechanisms—iron chelation versus superoxide scavenging.

Table 4: Comparative Findings of this compound vs. Dexrazoxane in a Doxorubicin Cardiotoxicity Model nih.govnih.gov
EndpointThis compoundDexrazoxaneNotes
Doxorubicin-Induced CardiomyopathyAmelioratedAmelioratedBoth agents were protective.
Doxorubicin Anti-Tumor ActivityDid not interfere; may have increased effect.Did not interfere.Neither compound compromised chemotherapy.
Cardiac Caspase-3 (Apoptosis Marker)DecreasedDecreasedBoth reduced cardiac cell death.
Cardiac LC3-II (Autophagy Marker)IncreasedIncreasedBoth induced pro-survival autophagy.
Tumor DNA Damage (γ-H2AX)Increased alone; sustained doxorubicin's effect.Increased alone; sustained doxorubicin's effect.This compound alone induced damage comparable to doxorubicin.
Systemic Toxicity MarkersMitigated some markers.Mitigated a greater extent of markers.Dexrazoxane showed broader systemic protection.

Future Directions in Preclinical Research on Mito Tempol

Unraveling Complex Interplay in Mitochondrial Quality Control

Mitochondrial quality control (MQC) is a complex network of processes, including mitochondrial dynamics (fission and fusion), mitophagy, and the regulation of mitochondrial-derived vesicles, that collectively ensure cellular health. Future preclinical research on Mito-tempol will focus on elucidating its precise influence on these MQC mechanisms. While it is known that this compound can attenuate mitochondrial dysfunction by preventing the translocation of pro-apoptotic proteins like Bax to the mitochondria nih.gov, its direct effects on the machinery of mitochondrial fission and fusion remain a critical area for investigation. Studies have highlighted the importance of proteins like Dynamin-related protein 1 (Drp1) and Fission 1 protein (Fis1) in mitochondrial morphology and disease. nih.govnih.gov A key future direction is to explore whether this compound modulates the activity or expression of these proteins, thereby influencing the balance between mitochondrial fission and fusion, which is often disrupted in disease states.

Furthermore, the role of reactive oxygen species (ROS) as signaling molecules in triggering mitophagy—the selective degradation of damaged mitochondria—is well-established. nih.gov Since this compound acts as a superoxide (B77818) dismutase (SOD) mimetic researchgate.netabcam.com, future studies will need to unravel how its targeted scavenging of superoxide impacts the signaling cascades that initiate mitophagy, such as the PINK1/Parkin pathway. Understanding this interplay is crucial, as it will clarify whether this compound promotes cell survival by preserving mitochondrial function and preventing the need for wholesale organelle degradation.

Development of Novel Biomarkers for Mitochondrial Dysfunction

The ability to accurately measure mitochondrial dysfunction is essential for diagnosing diseases and monitoring therapeutic efficacy. nih.gov While traditional biomarkers like lactate (B86563) and pyruvate (B1213749) have been used, they often lack specificity. researchgate.net Recent research has identified more promising and sensitive biomarkers, including Growth Differentiation Factor 15 (GDF-15) and Fibroblast Growth Factor 21 (FGF-21), which are elevated in response to mitochondrial stress. nih.govresearchgate.net Other potential markers include circulating cell-free mitochondrial DNA (ccf-mtDNA), malondialdehyde, and creatine (B1669601) kinase. nih.govresearchgate.net

Future preclinical trials involving this compound should incorporate a panel of these advanced biomarkers to assess its therapeutic effects. maastrichtuniversity.nl This approach will enable a more precise quantification of how effectively this compound mitigates mitochondrial damage in various disease models. Establishing a correlation between this compound administration and the normalization of these biomarkers could pave the way for their use in future clinical settings to select patients who might benefit most from mitochondria-targeted therapies and to monitor treatment response. maastrichtuniversity.nl

Biomarker CategorySpecific ExamplesRelevance to Mitochondrial Dysfunction
Growth Factors GDF-15, FGF-21Secreted in response to mitochondrial stress and dysfunction; considered among the most sensitive markers. nih.govresearchgate.net
Metabolic Markers Lactate, Pyruvate, Lactate:Pyruvate Ratio, Amino Acid ProfilesIndicate shifts in energy metabolism away from oxidative phosphorylation. nih.govresearchgate.net
Oxidative Stress Markers Glutathione (B108866), Malondialdehyde, NitrotyrosineDirectly measure the byproducts of oxidative damage and the status of antioxidant defenses. nih.govresearchgate.netmdpi.com
Tissue Damage Markers Creatine Kinase (CK)Released from tissues with high energy demands (like muscle) when damaged. nih.govresearchgate.net
Genetic/Cellular Markers Circulating cell-free mtDNA (ccf-mtDNA)Released from damaged cells and mitochondria, indicating cellular injury. nih.gov

Exploration of Therapeutic Efficacy in Emerging Disease Models

This compound has demonstrated protective effects in a range of established preclinical models, including acetaminophen-induced liver injury nih.govmdpi.com, diabetic cardiomyopathy nih.gov, sepsis-induced diaphragm dysfunction nih.gov, and chemotherapy-induced renal toxicity. researchgate.net However, the central role of mitochondrial oxidative stress in a vast array of other pathologies presents numerous opportunities for new research.

Future investigations should expand the scope of this compound testing to emerging and less-explored disease models. This includes various neurodegenerative disorders beyond initial studies researchgate.net, models of rare mitochondrial diseases nih.gov, and inflammatory conditions where mitochondrial ROS are known to activate inflammasomes. mdpi.com For instance, its efficacy could be explored in models of amyotrophic lateral sclerosis (ALS) researchgate.net, nonalcoholic fatty liver disease, and various subtypes of acute kidney injury. mdpi.com Such studies will be critical in defining the full therapeutic potential and spectrum of activity for this compound.

Mechanism-Driven Optimization of Mitochondrial Antioxidant Strategies

The design of this compound, which combines a TEMPOL (B1682022) antioxidant moiety with a triphenylphosphonium (TPP+) cation, allows it to specifically accumulate within the mitochondrial matrix. mdpi.comnih.gov This targeted approach is a significant advancement over general, non-targeted antioxidants. This compound functions as a superoxide dismutase (SOD) mimetic, catalytically scavenging superoxide radicals. researchgate.netabcam.com

Future research should focus on a mechanism-driven optimization of this strategy. This involves comparing the efficacy of SOD mimetics like this compound with antioxidants that have different mechanisms, such as those that prevent lipid peroxidation (e.g., MitoQ or MitoVitE) or those that suppress ROS production at specific sites within the electron transport chain. mdpi.comnih.gov By understanding which specific types of oxidative damage are most critical in a given disease, researchers can select or design the most appropriate mitochondria-targeted antioxidant. This tailored approach, moving from general mitochondrial protection to precise, mechanism-based intervention, represents the next stage in optimizing these therapeutic strategies.

Elucidation of Specificity and Comprehensive Off-Target Effects

While the TPP+ cation effectively directs this compound to the mitochondria, a critical future direction is the comprehensive assessment of its specificity and potential off-target effects. nih.gov The development of any therapeutic agent requires rigorous evaluation to ensure that it does not cause unintended consequences. nih.govresearchgate.net Although much research confirms this compound's action in mitochondria nih.gov, it is theoretically possible that it could influence other cellular pathways or sources of oxidant generation, such as NADPH oxidase. nih.gov

Future preclinical studies must employ unbiased, genome-wide and proteome-wide techniques to search for off-target interactions. Methodologies developed for assessing the specificity of other targeted technologies, like CRISPR-Cas9, can provide a framework for this type of analysis. unc.edumdpi.com A thorough understanding of any potential off-target activity is essential for validating the safety profile of this compound and is a prerequisite for its potential translation into clinical trials.

Synergistic Approaches with Existing Preclinical Therapies

Combining therapeutic agents with different mechanisms of action is a cornerstone of modern medicine. Future preclinical research should vigorously explore the potential for synergistic effects when this compound is combined with existing or emerging therapies. Studies have already shown that this compound can be more effective than the current standard of care, N-acetylcysteine (NAC), in certain contexts of acetaminophen (B1664979) overdose, particularly with late administration. nih.govmdpi.com

A promising avenue of research is using this compound as an adjuvant therapy to mitigate the toxicity of other treatments, such as chemotherapy. For example, it has shown a protective effect against renal injury induced by 5-fluorouracil. researchgate.net Further studies could investigate its combination with other chemotherapeutics or with anti-inflammatory drugs and immunomodulators. Research combining other mitochondrial-targeted peptides with paclitaxel (B517696) in breast cancer models has already demonstrated the potential of such synergistic strategies. researchgate.netelsevierpure.com These combination studies could lead to more effective treatment regimens that both target the primary disease pathology and protect healthy tissues from collateral damage.

Combination StrategyRationalePotential Disease Models
With Standard-of-Care Antioxidants (e.g., NAC) Potentially superior or complementary mechanisms of action, especially in late-treatment scenarios. nih.govmdpi.comAcetaminophen Toxicity, Ischemia-Reperfusion Injury
With Chemotherapy Agents (e.g., 5-Fluorouracil) Mitigate organ toxicity (e.g., nephrotoxicity, cardiotoxicity) caused by chemotherapy-induced oxidative stress. researchgate.netVarious Cancers
With Anti-inflammatory Drugs Target both the inflammatory cascade and the underlying mitochondrial dysfunction that can perpetuate it. mdpi.comSepsis, Autoimmune Disorders, Neuroinflammation
With Other Mitotherapy Approaches Combine ROS scavenging with strategies that enhance mitochondrial biogenesis or function. researchgate.netMitochondrial Diseases, Age-related Disorders

Q & A

Q. What are the primary mitochondrial mechanisms targeted by Mito-Tempol in oxidative stress models, and how are these experimentally validated?

this compound, a mitochondria-targeted antioxidant, primarily inhibits superoxide production by selectively scavenging mitochondrial reactive oxygen species (ROS). Experimental validation often involves measuring ROS levels via fluorescence probes (e.g., MitoSOX Red) in cell cultures or isolated mitochondria under conditions like hypoxia or chemotherapy-induced stress. Studies also use knockout models (e.g., NADPH oxidase-deficient cells) to confirm specificity .

Q. What standardized protocols exist for administering this compound in preclinical models to ensure reproducibility?

Dosing protocols vary by model:

  • In vivo : 1–5 mg/kg/day via intraperitoneal injection in rodent models of cardiomyopathy or cancer, adjusted based on tumor growth kinetics and cardiac function metrics (e.g., echocardiography).
  • In vitro : 10–100 µM in cell culture media, with pretreatment durations (1–24 hours) optimized for ROS suppression without cytotoxicity. Controls include non-targeted Tempol and vehicle-only groups .

Q. How do researchers select appropriate animal models for studying this compound’s cardioprotective effects during chemotherapy?

The SHR/SST-2 mammary tumor model in spontaneously hypertensive rats is widely used. This model replicates chemotherapy-induced cardiotoxicity (e.g., doxorubicin) while allowing concurrent evaluation of tumor response and cardiac biomarkers (e.g., serum 8-oxo-dG for oxidative DNA damage). Selection criteria prioritize genetic homogeneity and validated endpoints like LC3-II (autophagy) and caspase-3 (apoptosis) .

Advanced Research Questions

Q. How can conflicting data on this compound’s efficacy in different oxidative stress contexts be resolved methodologically?

Contradictions (e.g., variable ROS suppression in ischemia vs. chemotherapy models) require:

  • Dose-response curves across models to identify context-dependent thresholds.
  • Multi-omics integration : Combining transcriptomics (e.g., Nrf2 pathway activation) with redox proteomics (e.g., protein carbonyl assays) to map off-target effects.
  • Temporal analysis : Time-lapsed ROS measurements to distinguish acute vs. chronic effects .

Q. What experimental designs optimize the assessment of this compound in combination therapies (e.g., with dexrazoxane)?

Use factorial designs with orthogonal endpoints:

  • Cardioprotection : Measure left ventricular ejection fraction (LVEF) and troponin levels.
  • Chemotherapy synergy : Quantify tumor volume reduction and apoptosis markers (e.g., TUNEL staining).
  • Mechanistic interplay : Co-administration studies with autophagy inhibitors (e.g., chloroquine) to dissect pathway contributions .

Q. What advanced techniques identify this compound’s protein oxidation targets in cardiac tissue?

2D electrophoresis coupled with mass spectrometry (2DE/MS) is used to detect oxidized proteins in serum or myocardial lysates. For example, specific albumin isoforms with elevated carbonyl groups in doxorubicin-treated rats are resolved via isoelectric focusing and validated with Western blotting .

Q. How should researchers address mitochondrial heterogeneity (e.g., subsarcolemmal vs. interfibrillar) when evaluating this compound’s subcellular distribution?

Subcellular fractionation protocols isolate mitochondrial subsets from cardiac tissue, followed by HPLC quantification of this compound accumulation. Confocal microscopy with MitoTracker dyes confirms localization. Data normalization to citrate synthase activity ensures mitochondrial purity .

Methodological Best Practices

  • Statistical rigor : Use two-way ANOVA with Tukey’s post hoc test for multi-group comparisons (e.g., treatment × time effects) .
  • PICO framework : Structure questions around Population (e.g., SHR rats), Intervention (this compound dosing), Comparison (untreated/alternative antioxidants), and Outcome (LVEF, tumor volume) to align with systematic review standards .
  • Replication : Include ≥3 biological replicates per group and pre-register protocols to mitigate bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.